Mobocertinib
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
propan-2-yl 2-[4-[2-(dimethylamino)ethyl-methylamino]-2-methoxy-5-(prop-2-enoylamino)anilino]-4-(1-methylindol-3-yl)pyrimidine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H39N7O4/c1-9-29(40)34-24-16-25(28(42-8)17-27(24)38(6)15-14-37(4)5)35-32-33-18-22(31(41)43-20(2)3)30(36-32)23-19-39(7)26-13-11-10-12-21(23)26/h9-13,16-20H,1,14-15H2,2-8H3,(H,34,40)(H,33,35,36) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZSRSNUQCUDCGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=CN=C(N=C1C2=CN(C3=CC=CC=C32)C)NC4=C(C=C(C(=C4)NC(=O)C=C)N(C)CCN(C)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H39N7O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201336749 | |
| Record name | Mobocertinib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201336749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
585.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1847461-43-1 | |
| Record name | Mobocertinib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1847461431 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mobocertinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16390 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Mobocertinib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201336749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MOBOCERTINIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39HBQ4A67L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Discovery and Synthesis of Mobocertinib (TAK-788): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mobocertinib (TAK-788) is a first-in-class oral tyrosine kinase inhibitor (TKI) specifically designed to target epidermal growth factor receptor (EGFR) exon 20 insertion mutations, a challenging driver of non-small cell lung cancer (NSCLC) historically resistant to conventional EGFR TKIs. This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and preclinical and clinical evaluation of this compound. It is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals in the field of oncology and medicinal chemistry.
Discovery and Design
The discovery of this compound was a result of a deliberate, structure-guided drug design campaign aimed at developing a potent and selective inhibitor of EGFR exon 20 insertion mutations while sparing wild-type (WT) EGFR to minimize toxicity.[1][2] The design strategy built upon the existing knowledge of irreversible EGFR TKIs, such as osimertinib.[2]
The key innovation in the molecular architecture of this compound is the introduction of an isopropyl ester group at the C5 position of the pyrimidine ring.[2] This modification allows the molecule to exploit a unique binding pocket created by the conformational changes induced by exon 20 insertion mutations, thereby achieving selectivity over WT EGFR.[3] Like other irreversible TKIs, this compound features an acrylamide "warhead" that forms a covalent bond with the Cys797 residue in the ATP-binding site of EGFR, leading to sustained inhibition of the receptor's kinase activity.[4]
Synthesis of this compound (TAK-788)
The synthesis of this compound is a multi-step process starting from isopropyl 2,4-dichloropyrimidine-5-carboxylate.[5][6][7] The general synthetic scheme is outlined below.
Detailed Synthesis Protocol
Step 1: Friedel-Crafts Arylation
-
Reactants: Isopropyl 2,4-dichloropyrimidine-5-carboxylate and 1-methylindole.[5]
-
Catalyst: A Lewis acid, such as aluminum chloride.[7]
-
Solvent: An organic solvent.[7]
-
Procedure: The reactants are condensed in the presence of the Lewis acid catalyst to yield the 5-(1-methyl-1H-indol-3-yl)pyrimidine intermediate.[7]
Step 2: First Nucleophilic Aromatic Substitution (SNAr)
-
Reactants: The intermediate from Step 1 and 4-fluoro-2-methoxy-5-nitroaniline.[5]
-
Procedure: The 2-chloro group on the pyrimidine ring is displaced by the aniline derivative to form the 2-anilino intermediate.[5]
Step 3: Second Nucleophilic Aromatic Substitution (SNAr)
-
Reactants: The intermediate from Step 2 and N,N,N'-trimethylethylenediamine.[5]
-
Base: A base such as sodium or potassium carbonate.[7]
-
Solvent: An organic solvent.[7]
-
Procedure: The fluoro group on the aniline ring is substituted with the amine to yield the corresponding tertiary amine intermediate.[5]
Step 4: Nitro Group Reduction
-
Reactant: The nitro-containing intermediate from Step 3.
-
Reducing Agent: Typically a metal catalyst such as palladium on carbon (Pd/C) with a hydrogen source.[8]
-
Procedure: The nitro group is reduced to an amine, yielding the key aniline intermediate.[8]
Step 5: Acrylamide Formation
-
Reactants: The aniline intermediate from Step 4 and acrylic acid.[7]
-
Coupling Agents: A coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and a base such as Hünig's base (DIPEA).[7]
-
Solvent: A solvent like dichloromethane (DCM).[7]
-
Procedure: The aniline is acylated with acrylic acid to form the final this compound molecule. The product can be purified by preparative thin-layer chromatography (TLC).[7]
Mechanism of Action
This compound is an irreversible inhibitor of EGFR.[4] It specifically targets the ATP-binding site of the EGFR kinase domain. The acrylamide group of this compound forms a covalent bond with the cysteine 797 residue within this site, leading to a sustained and irreversible inhibition of the kinase activity.[4] This covalent binding mechanism contributes to its high potency and prolonged duration of action.
This compound exhibits selectivity for EGFR harboring exon 20 insertion mutations over wild-type EGFR.[9] This selectivity is crucial for its therapeutic window, as inhibition of WT EGFR is associated with dose-limiting toxicities such as rash and diarrhea.[10]
Preclinical and Clinical Data
In Vitro Activity
This compound has demonstrated potent inhibitory activity against a panel of cell lines expressing various EGFR exon 20 insertion mutations.
| EGFR Status | Cell Line | IC50 (nM) |
| Exon 20 Insertions | ||
| V769_D770insASV | Ba/F3 | 11 |
| D770_N771insSVD | Ba/F3 | 4.3 - 22.5 |
| N771_H773dupNPH | Ba/F3 | 18.1 |
| A763_Y764insFQEA | Ba/F3 | 11.8 |
| D770insNPG | Ba/F3 | 4.3 |
| Wild-Type EGFR | A431 | 34.5 |
| Common Mutations | ||
| Exon 19 Deletion | HCC827 | 2.7 - 3.3 |
| L858R | Ba/F3 | 2.7 - 3.3 |
| Resistance Mutation | ||
| T790M | Ba/F3 | 6.3 - 21.3 |
Data compiled from multiple sources.[4][5][11]
In Vivo Activity
In preclinical xenograft models, orally administered this compound demonstrated significant anti-tumor activity. In a Ba/F3 xenograft model with the ASV insertion, daily oral administration of this compound led to tumor regression at well-tolerated doses.[5]
Clinical Efficacy
The efficacy of this compound was evaluated in a Phase 1/2 clinical trial (NCT02716116) in patients with locally advanced or metastatic NSCLC with EGFR exon 20 insertion mutations who had received prior platinum-based chemotherapy.[1]
| Clinical Endpoint | Value |
| Overall Response Rate (ORR) | 28% |
| Disease Control Rate (DCR) | 78% |
| Median Duration of Response (DoR) | 17.5 months |
| Median Progression-Free Survival (PFS) | 7.3 months |
| Median Overall Survival (OS) | 24.0 months |
Data from the platinum-pretreated patient cohort.[1]
Pharmacokinetics
| Parameter | Value |
| Bioavailability | 36.7% |
| Time to Maximum Concentration (Tmax) | ~4-5 hours |
| Metabolism | Primarily by CYP3A enzymes |
| Active Metabolites | AP32960 and AP32914 |
| Elimination | Primarily through feces (76%) |
| Half-life | ~18 hours |
Data compiled from multiple sources.[12][13]
Key Experimental Protocols
Cell Viability Assay (CellTiter-Glo®)
-
Cell Seeding: Plate cells (e.g., Ba/F3 or NSCLC cell lines) in 96-well opaque-walled plates at a density of 2,000 to 5,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound or control compounds.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Reagent Addition: Equilibrate the plate to room temperature for approximately 30 minutes. Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Cell Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence using a plate reader (e.g., a luminometer).
-
Data Analysis: Calculate IC50 values by plotting the luminescence signal against the log of the drug concentration and fitting the data to a four-parameter dose-response curve.
Western Blotting for EGFR Phosphorylation
-
Cell Treatment and Lysis: Treat cells with this compound for a specified time (e.g., 2 hours). Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method such as the BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel (e.g., 4-12% Bis-Tris gel).
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies and dilutions include:
-
Phospho-EGFR (e.g., Tyr1068): 1:1000
-
Total EGFR: 1:1000
-
β-actin (loading control): 1:1000
-
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody (1:10,000) for 1 hour at room temperature.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Patient-Derived Xenograft (PDX) Model
-
Animal Model: Use immunodeficient mice (e.g., NOD-SCID or athymic nude mice).
-
Tumor Implantation:
-
Obtain fresh tumor tissue from NSCLC patients with confirmed EGFR exon 20 insertion mutations.
-
Surgically implant small tumor fragments (e.g., 2-3 mm³) subcutaneously into the flank of the mice.
-
-
Tumor Growth and Monitoring: Monitor tumor growth by measuring tumor volume with calipers.
-
Treatment: Once tumors reach a specified volume (e.g., 150-200 mm³), randomize the mice into treatment and control groups. Administer this compound orally at the desired dose and schedule.
-
Efficacy Evaluation: Measure tumor volume regularly to assess the anti-tumor efficacy of this compound. At the end of the study, tumors can be excised for further analysis (e.g., Western blotting, immunohistochemistry).
Conclusion
This compound represents a significant advancement in the treatment of NSCLC driven by EGFR exon 20 insertion mutations. Its discovery through a rational, structure-based design approach highlights the power of medicinal chemistry in addressing previously intractable oncogenic drivers. The preclinical and clinical data demonstrate its potent and selective activity, leading to meaningful clinical benefits for patients. This technical guide provides a comprehensive overview of the key scientific and technical aspects of this compound's development, offering a valuable resource for the scientific community.
References
- 1. Treatment Outcomes and Safety of this compound in Platinum-Pretreated Patients With EGFR Exon 20 Insertion-Positive Metastatic Non-Small Cell Lung Cancer: A Phase 1/2 Open-label Nonrandomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Population pharmacokinetics of this compound in healthy volunteers and patients with non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Discovery of this compound, a new irreversible tyrosine kinase inhibitor indicated for the treatment of non-small-cell lung cancer harboring EGFR exon 20 insertion mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of this compound, a potent, oral inhibitor of EGFR exon 20 insertion mutations in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound: Synthesis and Introduction_Chemicalbook [chemicalbook.com]
- 7. Discovery, Development, Inventions, and Patent Trends on this compound Succinate: The First-in-Class Oral Treatment for NSCLC with EGFR Exon 20 Insertions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. Spotlight on this compound (TAK-788) in NSCLC with EGFR Exon 20 Insertion Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A phase 1 study to assess the absolute bioavailability, mass balance, pharmacokinetics, metabolism, and excretion of [14C]-mobocertinib, an oral inhibitor of EGFR exon 20 insertion mutations, in healthy participants - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Metabolism and Excretion of [14C]this compound, a Selective Covalent Inhibitor of Epidermal Growth Factor Receptor (EGFR) Exon 20 Insertion Mutations, in Healthy Male Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Kinase Selectivity Profile of Mobocertinib
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the kinase selectivity profile of mobocertinib (formerly TAK-788), an oral, irreversible tyrosine kinase inhibitor (TKI). This compound was specifically designed to target epidermal growth factor receptor (EGFR) exon 20 insertion (ex20ins) mutations, a class of alterations historically associated with resistance to standard EGFR TKIs in non-small cell lung cancer (NSCLC). This document details the quantitative inhibition data, experimental methodologies for key assays, and the signaling pathways affected by this compound.
Mechanism of Action
This compound is an irreversible TKI that forms a covalent bond with the cysteine 797 residue in the ATP-binding site of EGFR. This irreversible binding leads to sustained inhibition of EGFR kinase activity. The structure of this compound was designed to specifically target the conformational changes induced by exon 20 insertion mutations, providing selectivity for these mutants over wild-type (WT) EGFR. In addition to its potent activity against EGFR ex20ins mutants, this compound also demonstrates inhibitory activity against other EGFR family members, including HER2 and HER4, as well as the B-lymphoid tyrosine kinase (BLK).
Quantitative Kinase Inhibition Profile
This compound has been profiled against a broad panel of kinases to determine its selectivity. In a comprehensive screen of 490 recombinant human protein kinases, this compound at a concentration of 1 µM inhibited 28 kinases by more than 50%. Notably, this included all 14 members of the EGFR family that were tested.
Table 1: Inhibitory Activity of this compound against EGFR Mutants and Wild-Type EGFR
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against various EGFR mutants and WT EGFR in cellular assays using Ba/F3 cells, unless otherwise specified.
| Kinase Target | Mutation Type | IC50 (nM) |
| EGFR | Wild-Type | 34.5 |
| EGFR | Exon 20 Insertions | |
| NPG | 4.3 | |
| ASV | 10.9 | |
| FQEA | 11.8 | |
| NPH | 18.1 | |
| SVD | 22.5 | |
| EGFR | Common Activating Mutations | |
| del19 (D) | 2.7 | |
| L858R (L) | 21.3 | |
| EGFR | T790M Resistance Mutations | |
| del19/T790M (DT) | 2.7 | |
| L858R/T790M (LT) | 16.2 | |
| EGFR | Uncommon Activating Mutations | |
| G719A | 3.5 | |
| G719S | 20.2 | |
| S768I | 13.9 | |
| L861Q | 14.8 | |
| L861R | 15.1 | |
| EGFR | Resistance to Irreversible TKIs | |
| L858R/T790M/C797S (LTC) | >10,000 |
Data sourced from cellular assays in Ba/F3 cells.
Table 2: Inhibitory Activity of this compound Against Other Kinases
This compound has demonstrated potent inhibition of other kinases, primarily within the EGFR family.
| Kinase Target | IC50 (nM) |
| HER2 (ERBB2) | <2 |
| HER4 (ERBB4) | <2 |
| BLK | <2 |
IC50 values are less than 2 nM for all 14 EGFR family members tested, as well as BLK.
Experimental Protocols
The kinase selectivity of this compound has been primarily determined through in vitro kinase assays. The broad kinome screening was conducted by Reaction Biology Corporation utilizing their Kinase HotSpot℠ platform.
In Vitro Kinase Assay (Reaction Biology HotSpot℠ Platform)
Objective: To determine the inhibitory activity of this compound against a large panel of recombinant human protein kinases.
Methodology: The HotSpot℠ assay is a radioisotope-based filter binding assay that measures the transfer of the gamma-phosphate of ATP to a protein or peptide substrate.
-
Reaction Components: The assay is performed in a reaction buffer containing 20 mM Hepes (pH 7.5), 10 mM MgCl2, 1 mM EGTA, and 0.01% Brij35. Specific required cofactors are added for individual kinases.
-
Enzyme and Substrate: A specific kinase (5-10 mU) and its corresponding peptide or protein substrate are prepared in the reaction buffer.
-
Compound Incubation: this compound is delivered to the reaction mixture and incubated for approximately 20 minutes.
-
Reaction Initiation: The kinase reaction is initiated by the addition of a mixture of ATP and [γ-33P-ATP] to a final concentration of 10 µM.
-
Incubation: The reaction is allowed to proceed for a defined period, typically 40 minutes to 2 hours, at which point the reaction is terminated.
-
Detection: The reaction mixture is spotted onto a P81 phosphocellulose filter membrane. The filter captures the phosphorylated substrate, while the unreacted [γ-33P-ATP] is washed away.
-
Data Analysis: The radioactivity retained on the filter is measured using a scintillation counter. The percentage of inhibition is calculated relative to a DMSO control, and IC50 values are determined by fitting the data to a dose-response curve.
Signaling Pathways and Visualizations
This compound exerts its therapeutic effect by inhibiting the signaling pathways driven by EGFR and its mutations. The primary downstream pathway affected is the Ras-Raf-MEK-ERK (MAPK) pathway.
Caption: EGFR Signaling Pathway Inhibition by this compound.
The following diagram illustrates the general workflow of the in vitro kinase selectivity screening assay used to profile this compound.
Caption: Workflow for the In Vitro Kinase HotSpot℠ Assay.
mobocertinib binding affinity to EGFR exon 20 insertion mutants
An In-depth Technical Guide to the Binding Affinity of Mobocertinib to EGFR Exon 20 Insertion Mutants
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epidermal growth factor receptor (EGFR) exon 20 insertion mutations (EGFRex20ins) represent a distinct subset of non-small cell lung cancer (NSCLC) that has historically been challenging to treat with conventional EGFR tyrosine kinase inhibitors (TKIs).[1][2][3][4] this compound (formerly TAK-788) is a first-in-class, oral, irreversible TKI specifically designed to target these mutations.[2][5][6] This technical guide provides a comprehensive overview of this compound's binding affinity to EGFR exon 20 insertion mutants, detailing the quantitative data, experimental methodologies, and relevant signaling pathways.
Mechanism of Action
This compound was developed through structure-based design to selectively and irreversibly bind to EGFR with exon 20 insertion mutations.[7][8][9] It forms a covalent bond with the cysteine 797 residue in the ATP-binding pocket of the EGFR kinase domain.[7][10][11] This irreversible binding leads to sustained inhibition of EGFR kinase activity.[12] The design of this compound allows it to occupy a unique binding pocket created by the conformational changes induced by exon 20 insertion mutations, which is not effectively targeted by other TKIs like osimertinib.[13][14] This structural feature provides this compound with increased potency and selectivity for EGFRex20ins mutants over wild-type (WT) EGFR.[13][15]
Quantitative Binding Affinity Data
The binding affinity and inhibitory activity of this compound against various EGFR exon 20 insertion mutants have been characterized using multiple preclinical models. The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency.
Table 1: In Vitro Inhibitory Activity (IC50) of this compound in Ba/F3 Cells
| EGFR Mutant | IC50 (nM) | Fold Selectivity vs. WT |
| Exon 20 Insertions | ||
| A767_V769dupASV | 11 | 3.1x |
| D770_N771insSVD | 4.3 - 22.5 | 1.5 - 8.0x |
| H773_V774insH | 4.3 - 22.5 | 1.5 - 8.0x |
| N771_H772insH | - | - |
| A763_Y764insFQEA | 4.3 - 22.5 | 1.5 - 8.0x |
| D770_N771insNPG | 4.3 - 22.5 | 1.5 - 8.0x |
| Common Activating Mutations | ||
| Exon 19 Deletion (del19) | 2.7 | 12.8x |
| L858R | 3.3 | 10.5x |
| Resistance Mutation | ||
| L858R + T790M (LT) | 9.8 | 3.5x |
| del19 + T790M + C797S (LTC) | >10,000 | Resistant |
| Wild-Type | ||
| Wild-Type (WT) EGFR | 34.5 | 1x |
Data compiled from multiple sources.[7][9][10][11][16][17] The range for some exon 20 insertion mutations reflects data reported across different specific insertion variants.
Table 2: Biophysical Binding Affinity (Kd) from Surface Plasmon Resonance (SPR)
| EGFR Variant | This compound Kd (nM) | Osimertinib Kd (nM) | Afatinib Kd (nM) |
| EGFRex20ins NPG (C797S mutant) | Similar to Afatinib | Lower than this compound | Similar to this compound |
| Wild-Type (WT) EGFR | Similar to Osimertinib | Similar to this compound | Higher than this compound |
This table provides a qualitative comparison of binding affinities as reported in the literature.[11][15][18]
Experimental Protocols
Ba/F3 Cell Viability Assay
This assay is used to determine the concentration of an inhibitor required to prevent the proliferation of cells that are dependent on the expression of a specific mutant EGFR for their survival.
Methodology:
-
Cell Line Generation: The murine pro-B cell line, Ba/F3, which is dependent on IL-3 for survival, is transduced with a lentiviral vector expressing a specific human EGFR exon 20 insertion mutant.
-
Selection: Transduced cells are selected using an appropriate antibiotic (e.g., puromycin).
-
IL-3 Deprivation: Cells are then grown in a medium lacking IL-3 to ensure their proliferation is solely dependent on the activity of the transduced mutant EGFR.
-
Assay Plating: The engineered Ba/F3 cells are plated in 96-well plates at a density of approximately 5,000 cells per well.
-
Compound Treatment: Cells are treated with a serial dilution of this compound or other EGFR inhibitors.
-
Incubation: The plates are incubated for 3 days at 37°C.
-
Viability Measurement: Cell viability is measured using a luminescent assay such as the CellTiter-Glo® assay, which quantifies ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Dose-response curves are generated, and the IC50 values are calculated.[16]
Western Blotting for EGFR Phosphorylation
This technique is used to assess the ability of this compound to inhibit the autophosphorylation of EGFR, a critical step in its activation and downstream signaling.
Methodology:
-
Cell Culture and Treatment: NSCLC cell lines harboring EGFR exon 20 insertion mutations (e.g., patient-derived cell lines) or the engineered Ba/F3 cells are cultured. The cells are then treated with varying concentrations of this compound for a specified period (e.g., 8 hours).
-
Cell Lysis: After treatment, the cells are washed and then lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.
-
Protein Quantification: The total protein concentration in the lysates is determined using a standard method like the BCA assay.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for phosphorylated EGFR (p-EGFR) at a particular site (e.g., Tyr1068).
-
The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.
-
-
Detection: The signal is detected using a chemiluminescent substrate, and the bands are visualized.
-
Loading Control: The membrane is often stripped and re-probed with antibodies for total EGFR and a housekeeping protein (e.g., β-actin) to ensure equal protein loading across lanes.[7]
Surface Plasmon Resonance (SPR)
SPR is a biophysical technique used to measure the binding kinetics and affinity of a drug to its target protein in real-time.
Methodology:
-
Protein Immobilization: The target protein, in this case, a mutant version of the EGFR kinase domain (e.g., EGFRex20ins NPG with a C797S mutation to study reversible binding), is immobilized on a sensor chip.
-
Analyte Injection: A solution containing this compound (the analyte) is flowed over the sensor chip surface.
-
Binding Measurement: The binding of this compound to the immobilized EGFR protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.
-
Kinetic Analysis: The association rate (on-rate) and dissociation rate (off-rate) of the binding are measured from the sensorgram (a plot of SPR signal versus time).
-
Affinity Calculation: The equilibrium dissociation constant (Kd), a measure of binding affinity, is calculated from the ratio of the off-rate to the on-rate.[11][15][18]
Visualizations
Signaling Pathway
Caption: EGFR signaling pathway with exon 20 insertion mutation and this compound inhibition.
Experimental Workflow
Caption: Workflow for determining this compound's binding affinity and mechanism of action.
Conclusion
This compound demonstrates potent and selective inhibitory activity against a range of EGFR exon 20 insertion mutations, which is attributed to its unique, irreversible binding mechanism. The preclinical data, generated through a variety of in vitro assays, robustly support its mechanism of action and provide a strong rationale for its clinical development. The methodologies outlined in this guide are standard in the field of kinase inhibitor drug discovery and are crucial for characterizing the binding affinity and cellular effects of such targeted therapies. This information is vital for researchers and drug development professionals working on novel treatments for NSCLC and other EGFR-driven cancers.
References
- 1. news.cancerconnect.com [news.cancerconnect.com]
- 2. This compound: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: Mechanism of action, clinical, and translational science - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. EGFR exon 20 insertion mutations in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Activity and Safety of this compound (TAK-788) in Previously Treated Non–Small Cell Lung Cancer With EGFR Exon 20 Insertion Mutations From a Phase 1/2 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preclinical Characterization of this compound Highlights the Putative Therapeutic Window of This Novel EGFR Inhibitor to EGFR Exon 20 Insertion Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of this compound, a new irreversible tyrosine kinase inhibitor indicated for the treatment of non-small-cell lung cancer harboring EGFR exon 20 insertion mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of this compound, a potent, oral inhibitor of EGFR exon 20 insertion mutations in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of this compound, a new irreversible tyrosine kinase inhibitor indicated for the treatment of non-small-cell lung cancer harboring EGFR exon 20 insertion mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Spotlight on this compound (TAK-788) in NSCLC with EGFR Exon 20 Insertion Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. researchgate.net [researchgate.net]
- 14. tandfonline.com [tandfonline.com]
- 15. aacrjournals.org [aacrjournals.org]
- 16. aacrjournals.org [aacrjournals.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
mobocertinib metabolites and their biological activity
An In-depth Technical Guide to the Metabolites of Mobocertinib and Their Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (formerly TAK-788) is a first-in-class, oral, irreversible tyrosine kinase inhibitor (TKI) specifically designed to target epidermal growth factor receptor (EGFR) with exon 20 insertion (ex20ins) mutations in non-small cell lung cancer (NSCLC).[1][2] Following administration, this compound undergoes extensive metabolism, resulting in the formation of several metabolites. Notably, two of these metabolites, AP32960 and AP32914, are pharmacologically active and contribute to the overall clinical efficacy of the drug.[3] This technical guide provides a comprehensive overview of the metabolism of this compound, the biological activity of its key metabolites, and the experimental methodologies used for their characterization.
Metabolism of this compound
This compound is primarily metabolized in the liver by cytochrome P450 (CYP) 3A4 and 3A5 enzymes.[4] The primary metabolic pathway is oxidative N-demethylation, which leads to the formation of the two major active metabolites, AP32960 and AP32914.[3][5] The drug undergoes extensive first-pass metabolism, with an estimated 91.7% of an oral dose being absorbed.[4] Elimination occurs predominantly through fecal excretion of its metabolites.[4][6] Due to its reliance on CYP3A enzymes for clearance, co-administration with strong or moderate CYP3A inhibitors or inducers should be avoided as they can significantly alter this compound plasma concentrations.[7]
Metabolic Pathway Diagram
References
- 1. This compound: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: Mechanism of action, clinical, and translational science - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of this compound, a new irreversible tyrosine kinase inhibitor indicated for the treatment of non-small-cell lung cancer harboring EGFR exon 20 insertion mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolism and Excretion of [14C]this compound, a Selective Covalent Inhibitor of Epidermal Growth Factor Receptor (EGFR) Exon 20 Insertion Mutations, in Healthy Male Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Population pharmacokinetics of this compound in healthy volunteers and patients with non–small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A phase 1 study to assess the absolute bioavailability, mass balance, pharmacokinetics, metabolism, and excretion of [14C]-mobocertinib, an oral inhibitor of EGFR exon 20 insertion mutations, in healthy participants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pharmacytimes.com [pharmacytimes.com]
Methodological & Application
Application Notes: In Vitro Efficacy of Mobocertinib
Introduction
Mobocertinib (formerly TAK-788) is an oral, irreversible, next-generation tyrosine kinase inhibitor (TKI) specifically designed to target epidermal growth factor receptor (EGFR) proteins with exon 20 insertion mutations (EGFRex20ins).[1][2] These mutations are the third most common type of EGFR mutation in non-small cell lung cancer (NSCLC) and are associated with resistance to earlier-generation EGFR TKIs.[3][4] this compound was developed to address this unmet clinical need by offering potent and selective inhibition of these specific mutant variants over wild-type (WT) EGFR.[1][5]
In vitro cell viability assays are fundamental preclinical tools for evaluating the therapeutic potential of targeted agents like this compound. These assays quantify the dose-dependent effect of a compound on cell proliferation and survival, enabling the determination of key potency metrics such as the half-maximal inhibitory concentration (IC50). This data is crucial for confirming on-target activity, assessing selectivity, and providing a rationale for further preclinical and clinical development.
Mechanism of Action
This compound exerts its therapeutic effect by irreversibly binding to the ATP-binding site of the EGFR kinase domain.[6] This covalent bond is formed with the cysteine 797 residue within the active site, leading to sustained inhibition of the receptor's kinase activity.[3][7] EGFRex20ins mutations cause constitutive, ligand-independent activation of the EGFR signaling pathway, which promotes uncontrolled cell growth and survival primarily through the PI3K-AKT and MAPK/ERK downstream cascades.[8][9] By inhibiting the mutated EGFR, this compound effectively blocks these downstream signals, leading to a reduction in tumor cell proliferation and viability.[6] Its structure was specifically designed to achieve higher potency and selectivity for EGFRex20ins mutants compared to WT EGFR, which is a key challenge in developing therapies for this mutation class.[1][5]
Data Summary: In Vitro Potency of this compound
The following table summarizes the 50% inhibitory concentrations (IC50) of this compound against various NSCLC cell lines and engineered Ba/F3 cells expressing different EGFR mutations. The data demonstrates this compound's potent activity against diverse EGFR exon 20 insertion mutations and its selectivity over wild-type EGFR.
| Cell Line / Model | EGFR Mutation Status | This compound IC50 (nM) | Reference |
| Ba/F3 | WT | 34.5 | [10][11] |
| Ba/F3 | Exon 20 ins (FQEA) | 4.3 | [1][11] |
| Ba/F3 | Exon 20 ins (NPG) | 22.5 | [1][11] |
| Ba/F3 | Exon 20 ins (ASV) | 16.2 | [1][11] |
| Ba/F3 | Exon 20 ins (NPH) | 12.8 | [1][11] |
| Ba/F3 | Exon 20 ins (SVD) | 18.2 | [1][11] |
| Ba/F3 | L858R | 2.7 | [1][11] |
| Ba/F3 | del19 | 3.3 | [10] |
| Ba/F3 | L858R+T790M (LT) | 21.3 | [1][11] |
| CUTO14 | Exon 20 ins (H773_V774insNPH) | 33 | [1][11] |
| LU0387 | Exon 20 ins (D770_N771insSVD) | 21 | [1][11] |
| HCC827 | del19 | 1.3 | [11] |
| NCI-H1975 | L858R+T790M | 9.8 | [11] |
Protocol: this compound In Vitro Cell Viability Assay
This protocol details a colorimetric cell viability assay using a tetrazolium salt (e.g., MTT, MTS, or WST-8) to determine the IC50 value of this compound in cancer cell lines. The principle involves the reduction of the tetrazolium compound by metabolically active cells into a colored formazan product, the absorbance of which is proportional to the number of viable cells.
1. Materials and Reagents
-
NSCLC cell lines (e.g., NCI-H1975, or Ba/F3 cells engineered to express specific EGFRex20ins mutations)
-
Complete cell culture medium (e.g., RPMI-1640 supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin)
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Phosphate-Buffered Saline (PBS), sterile
-
0.25% Trypsin-EDTA
-
Sterile, clear, flat-bottom 96-well cell culture plates
-
Tetrazolium-based cell viability assay reagent (e.g., MTT, CellTiter 96® AQueous One Solution Reagent)
-
Solubilization solution (if using MTT, e.g., acidic isopropanol or DMSO)
-
Microplate reader capable of measuring absorbance at the appropriate wavelength (e.g., 570 nm for MTT).[12]
2. Experimental Procedure
2.1 Cell Culture and Seeding
-
Culture the selected cell line in T-75 flasks under standard conditions (37°C, 5% CO2).[13]
-
When cells reach 70-80% confluency, wash them with PBS and detach using Trypsin-EDTA.
-
Resuspend the cells in fresh complete medium and perform a cell count using a hemocytometer or automated cell counter.
-
Dilute the cell suspension to a final density of 5,000–10,000 cells per 100 µL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate. Leave perimeter wells filled with sterile PBS to minimize evaporation effects.
-
Incubate the plate for 24 hours to allow cells to adhere and enter a logarithmic growth phase.[13]
2.2 Compound Preparation and Treatment
-
Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in DMSO.
-
Perform a serial dilution of the this compound stock solution in complete culture medium to create a range of working concentrations (e.g., from 0.1 nM to 10 µM). Prepare a vehicle control containing the same final concentration of DMSO as the highest drug concentration.
-
After the 24-hour cell incubation period, carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound dilutions or vehicle control to the appropriate wells. Each concentration should be tested in triplicate.
2.3 Assay and Measurement
-
Following the 72-hour incubation, add 10-20 µL of the tetrazolium reagent to each well (follow manufacturer's instructions).[12][14]
-
Incubate the plate for 1-4 hours at 37°C, protected from light.[14]
-
If using MTT, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[14] If using MTS or WST-8, this step is not necessary.
-
Read the absorbance on a microplate reader at the appropriate wavelength (e.g., ~490 nm for MTS, ~450 nm for WST-8, 570 nm for MTT).[12]
3. Data Analysis
-
Subtract the average absorbance of the background (medium-only) wells from all other readings.
-
Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control wells (% Viability).
-
% Viability = (Absorbance_Treated / Absorbance_Vehicle) * 100
-
-
Plot the % Viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) with software like GraphPad Prism to fit a dose-response curve and calculate the IC50 value.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. tandfonline.com [tandfonline.com]
- 4. EGFR exon 20 insertion mutations in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical Characterization of this compound Highlights the Putative Therapeutic Window of This Novel EGFR Inhibitor to EGFR Exon 20 Insertion Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of this compound Succinate? [synapse.patsnap.com]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. Structural Basis for the Functional Changes by EGFR Exon 20 Insertion Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Discovery of this compound, a new irreversible tyrosine kinase inhibitor indicated for the treatment of non-small-cell lung cancer harboring EGFR exon 20 insertion mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. dojindo.com [dojindo.com]
- 13. wjpls.org [wjpls.org]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Note & Protocol: Establishing Mobocertinib-Resistant Cell Line Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mobocertinib (Exkivity) is an oral tyrosine kinase inhibitor (TKI) specifically designed to target non-small cell lung cancer (NSCLC) harboring epidermal growth factor receptor (EGFR) exon 20 insertion mutations.[1][2][3] While it has shown clinical efficacy, the development of acquired resistance is a significant challenge, ultimately limiting its long-term benefit.[4][5] Understanding the mechanisms of resistance is paramount for the development of next-generation therapies and rational combination strategies. This document provides detailed protocols for establishing and characterizing this compound-resistant cell line models, which are invaluable tools for investigating resistance mechanisms and evaluating novel therapeutic approaches.
Core Concepts in this compound Resistance
Acquired resistance to this compound can arise through various mechanisms, which can be broadly categorized as:
-
On-target alterations: These involve secondary mutations in the EGFR gene that interfere with this compound binding. The most frequently observed secondary mutations are the gatekeeper mutation T790M and the C797S mutation, which prevents the covalent binding of irreversible TKIs like this compound.[6][7] The emergence of these mutations can be dependent on the specific type of the original exon 20 insertion mutation.[7]
-
Bypass signaling pathway activation: Cancer cells can develop resistance by activating alternative signaling pathways to circumvent the EGFR blockade. This can involve genetic alterations such as amplification of MET or EGFR, or mutations in key downstream signaling molecules like KRAS, BRAF, and PIK3CA.[4][5][8][9]
-
Histologic transformation: In some cases, the tumor may undergo a change in its cellular appearance, for example, transformation to small cell lung cancer, which is a different subtype of lung cancer with distinct biology and treatment approaches.
Experimental Protocols
Protocol 1: Generation of this compound-Resistant Cell Lines by Dose Escalation
This protocol describes the generation of this compound-resistant cell lines through continuous exposure to gradually increasing concentrations of the drug.[10][11][12][13]
Materials:
-
Parental cancer cell line sensitive to this compound (e.g., Ba/F3 cells transduced with an EGFR exon 20 insertion mutation, or patient-derived NSCLC cell lines with a known EGFR exon 20 insertion).
-
Complete cell culture medium appropriate for the chosen cell line.
-
This compound (powder, to be dissolved in DMSO to create a stock solution).
-
Dimethyl sulfoxide (DMSO).
-
Cell culture flasks, plates, and other standard laboratory equipment.
-
Cell viability assay kit (e.g., MTT, CellTiter-Glo).
Procedure:
-
Determine the initial IC50 of the parental cell line:
-
Plate the parental cells in 96-well plates.
-
Treat the cells with a range of this compound concentrations for 72 hours.
-
Perform a cell viability assay to determine the half-maximal inhibitory concentration (IC50).
-
-
Initiate resistance induction:
-
Culture the parental cells in their complete medium.
-
Begin by treating the cells with this compound at a concentration equal to the IC10-IC20 (the concentration that inhibits 10-20% of cell growth), as determined from the initial IC50 curve.
-
Continuously culture the cells in the presence of this starting concentration of this compound. Replace the medium with fresh drug-containing medium every 2-3 days.
-
-
Dose escalation:
-
Once the cells have adapted and are proliferating steadily at the current drug concentration (typically after 2-4 weeks), increase the this compound concentration by 1.5- to 2-fold.[10]
-
Monitor the cells closely for signs of significant cell death. If a large proportion of cells die, reduce the concentration to the previous level and allow the cells to recover before attempting to increase the dose again.
-
Continue this stepwise increase in this compound concentration over several months. The entire process can take 6-12 months.
-
-
Confirmation of resistance:
-
Periodically (e.g., every 4-6 weeks), perform a cell viability assay to determine the IC50 of the treated cell population.
-
A significant increase in the IC50 value (typically >3-5 fold) compared to the parental cell line indicates the development of resistance.[10]
-
Once the desired level of resistance is achieved (e.g., >10-fold increase in IC50), the resistant cell line is considered established.
-
-
Establishment of monoclonal resistant lines (Optional but recommended):
-
To ensure a homogenous population for downstream analysis, it is advisable to isolate single-cell clones from the resistant population using limited dilution or single-cell sorting.
-
Expand the individual clones and confirm their resistance by determining their IC50 values.
-
-
Cryopreservation and maintenance:
-
Cryopreserve aliquots of the resistant cell line at various passages.
-
For routine culture, maintain the resistant cell line in a medium containing a constant concentration of this compound (typically the concentration at which they were selected) to maintain the resistant phenotype.
-
Protocol 2: Characterization of this compound-Resistant Cell Lines
Once a resistant cell line has been established, it is crucial to characterize the underlying mechanisms of resistance.
1. Assessment of Drug Sensitivity:
-
Objective: To quantify the degree of resistance.
-
Method: Perform cell viability assays (e.g., MTT, CellTiter-Glo) to compare the IC50 values of the parental and resistant cell lines to this compound and other relevant EGFR TKIs.
2. Genetic Analysis:
-
Objective: To identify on-target mutations in the EGFR gene.
-
Method:
-
Extract genomic DNA from both parental and resistant cell lines.
-
Perform Sanger sequencing of the EGFR kinase domain to screen for known resistance mutations (e.g., T790M, C797S).
-
Alternatively, use next-generation sequencing (NGS) for a more comprehensive analysis of the EGFR gene and other cancer-related genes to identify novel mutations or alterations in bypass pathways.[4]
-
3. Protein Expression and Signaling Pathway Analysis:
-
Objective: To investigate the activation of bypass signaling pathways.
-
Method:
-
Prepare cell lysates from parental and resistant cells, both with and without this compound treatment.
-
Perform Western blotting to analyze the phosphorylation status of EGFR and key downstream signaling proteins such as AKT, ERK, and STAT3.[14]
-
Use phospho-receptor tyrosine kinase (RTK) arrays to screen for the activation of alternative RTKs.
-
4. Gene Copy Number Analysis:
-
Objective: To detect amplification of genes such as EGFR and MET.
-
Method:
-
Use digital droplet PCR (ddPCR) or quantitative PCR (qPCR) to determine the copy number of EGFR and MET.
-
Fluorescence in situ hybridization (FISH) can also be used to visualize gene amplification.
-
Data Presentation
Table 1: this compound Sensitivity in Parental and Resistant Cell Lines
| Cell Line | EGFR Exon 20 Insertion | This compound IC50 (nM) | Fold Resistance |
| Ba/F3-EGFRA767_V769dupASV (Parental) | A767_V769dupASV | 15 | - |
| Ba/F3-EGFRA767_V769dupASV-MR1 | A767_V769dupASV | 1500 | 100 |
| Ba/F3-EGFRH773_V774insNPH (Parental) | H773_V774insNPH | 25 | - |
| Ba/F3-EGFRH773_V774insNPH-MR1 | H773_V774insNPH | 3000 | 120 |
Note: The IC50 values presented are hypothetical and for illustrative purposes.
Table 2: Genetic Characterization of this compound-Resistant Cell Lines
| Cell Line | Secondary EGFR Mutation | Other Genetic Alterations |
| Ba/F3-EGFRA767_V769dupASV-MR1 | T790M | None Detected |
| Ba/F3-EGFRH773_V774insNPH-MR1 | C797S | MET Amplification |
Note: The genetic alterations presented are based on commonly observed resistance mechanisms and are for illustrative purposes.
Visualizations
Caption: Experimental workflow for generating and characterizing this compound-resistant cell lines.
Caption: Signaling pathways and mechanisms of resistance to this compound.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. oncnursingnews.com [oncnursingnews.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Secondary Mutations of the EGFR Gene That Confer Resistance to this compound in EGFR Exon 20 Insertion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Resistance mechanisms of EGFR tyrosine kinase inhibitors, in EGFR exon 20 insertion-mutant lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pure.kaist.ac.kr [pure.kaist.ac.kr]
- 10. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. تصاعد الجرعة: طريقة لتطوير مقاومة الأدوية في الخلايا السرطانية [app.jove.com]
- 12. In vitro Development of Chemotherapy and Targeted Therapy Drug-Resistant Cancer Cell Lines: A Practical Guide with Case Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of Drug-resistant Cell Lines for Experimental Procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Preclinical Characterization of this compound Highlights the Putative Therapeutic Window of This Novel EGFR Inhibitor to EGFR Exon 20 Insertion Mutations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Mobocertinib Treatment in Xenograft Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mobocertinib is an oral, irreversible tyrosine kinase inhibitor (TKI) that selectively targets epidermal growth factor receptor (EGFR) with exon 20 insertion mutations.[1][2][3] These mutations are typically insensitive to first and second-generation EGFR TKIs, making this compound a critical therapeutic agent for this subset of non-small cell lung cancer (NSCLC) patients.[3][4] Preclinical studies utilizing xenograft mouse models have been instrumental in evaluating the in vivo efficacy and mechanism of action of this compound.[5][6] These application notes provide a comprehensive overview and detailed protocols for the use of this compound in xenograft mouse models based on published preclinical data.
Mechanism of Action
This compound functions as an irreversible inhibitor of EGFR, with a high affinity for EGFR exon 20 insertion mutations.[1] It covalently binds to the cysteine residue at position 797 in the EGFR kinase domain, leading to the inhibition of downstream signaling pathways, such as the PI3K/AKT/mTOR and RAS/RAF/MEK pathways, which are crucial for cell growth and proliferation.[7][8] This targeted inhibition has demonstrated potent anti-tumor activity in preclinical models harboring these specific mutations.[5]
Signaling Pathway Diagram
Caption: this compound inhibits EGFR with exon 20 insertion mutations.
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical studies of this compound in various xenograft models.
Table 1: this compound Dosing and Efficacy in NSCLC Xenograft Models
| Xenograft Model | Cell Line / PDX ID | EGFR Mutation | This compound Dose (mg/kg, oral, once daily) | Treatment Duration | Outcome | Reference |
| Patient-Derived | CTG-2842 | Exon 20 ins (ASV) | 15 | 59 days | 92% tumor regression | [5][9] |
| Patient-Derived | LU0387 | Exon 20 ins (NPH) | Not specified | 21 days | Decreased pEGFR levels | [5] |
| Patient-Derived | CTG-2130 (Head and Neck) | Exon 20 ins (D770_N771insGL) | 15 | Not specified | 64% growth rate inhibition | [5][9] |
| Cell Line-Derived | H1975 | L858R/T790M | 3 | Not specified | 44% decrease in mean tumor volume | [9] |
| Cell Line-Derived | H1975 | L858R/T790M | 10 | Not specified | 92% decrease in mean tumor volume | [9] |
| Cell Line-Derived | H1975 | L858R/T790M | 30 | Not specified | 76% tumor regression | [9] |
| Cell Line-Derived | Ba/F3 | Exon 20 ins (ASV) | Not specified | Not specified | Dose-dependent tumor growth inhibition | [5][10] |
Table 2: Combination Therapy with this compound
| Xenograft Model | Cell Line / PDX ID | EGFR Mutation | Combination Agent | This compound Dose (mg/kg, oral, once daily) | Combination Agent Dose | Outcome | Reference |
| Patient-Derived | CTG-2130 (Head and Neck) | Exon 20 ins (D770_N771insGL) | Cetuximab | 15 | 5 mg/kg, once every 3 days | 109% growth rate inhibition | [5][9] |
| Allograft | Ba/F3-HER2 | Exon 20 YVMA | T-DM1 | 50 and 100 | Not specified | Potent efficacy | [11][12] |
Experimental Protocols
Xenograft Mouse Model Establishment
This protocol describes the generation of subcutaneous xenograft models using cancer cell lines or patient-derived tumor fragments.
Materials:
-
Cancer cell line with EGFR exon 20 insertion mutation (e.g., NCI-H1975, or patient-derived cells)
-
Immunocompromised mice (e.g., BALB/c nude or NOD/SCID)
-
Cell culture medium (e.g., RPMI-1640) with 10% FBS
-
Phosphate-buffered saline (PBS)
-
Matrigel (optional)
-
Trypsin-EDTA
-
Syringes (1 mL) and needles (27-gauge)
-
Calipers
Procedure:
-
Cell Culture: Culture the selected cancer cell line under standard conditions (37°C, 5% CO2).
-
Cell Preparation:
-
When cells reach 80-90% confluency, wash with PBS and detach using Trypsin-EDTA.
-
Neutralize trypsin with culture medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in sterile PBS or a 1:1 mixture of PBS and Matrigel.
-
Perform a cell count and adjust the concentration to 1 x 10^7 to 5 x 10^7 cells/mL.
-
-
Implantation:
-
Anesthetize the mouse using an appropriate method.
-
Inject 100-200 µL of the cell suspension (containing 1 x 10^6 to 1 x 10^7 cells) subcutaneously into the flank of the mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice for tumor formation.
-
Once tumors are palpable, measure the tumor volume 2-3 times per week using calipers.
-
Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.[13]
-
Initiate treatment when tumors reach a predetermined size (e.g., 100-200 mm³).
-
This compound Administration Protocol
This protocol outlines the oral administration of this compound to xenograft-bearing mice.
Materials:
-
This compound (TAK-788)
-
Vehicle solution (e.g., 0.5% methylcellulose)
-
Oral gavage needles
-
Syringes
Procedure:
-
Drug Preparation:
-
Prepare a stock solution of this compound in an appropriate solvent.
-
On the day of treatment, dilute the stock solution with the vehicle to the desired final concentrations (e.g., 3, 10, 15, 30 mg/kg).
-
-
Administration:
-
Monitoring:
-
Continue to monitor tumor growth as described in the previous protocol.
-
Monitor the body weight and general health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies, western blotting for pEGFR).
-
Experimental Workflow Diagram
Caption: Workflow for this compound efficacy testing in xenograft models.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. pharmacytimes.com [pharmacytimes.com]
- 3. This compound: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: Mechanism of action, clinical, and translational science - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. This compound (TAK-788): A Targeted Inhibitor of EGFR Exon 20 Insertion Mutants in Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Targeting EGFR Exon 20 Insertion Mutations in Non-small-Cell Lung Cancer: Changes in Treatment Strategies are Coming - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of this compound, a potent, oral inhibitor of EGFR exon 20 insertion mutations in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cancernetwork.com [cancernetwork.com]
- 12. researchgate.net [researchgate.net]
- 13. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
Application Notes and Protocols for Cloning EGFR Exon 20 Insertion Mutations
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and comparison of common molecular cloning methods for generating plasmids containing Epidermal Growth Factor Receptor (EGFR) exon 20 insertion mutations. The information is intended to guide researchers in selecting the most appropriate technique for their specific experimental needs, from basic research to drug discovery and development.
Introduction to EGFR Exon 20 Insertions
EGFR exon 20 insertions are a heterogeneous group of mutations in non-small cell lung cancer (NSCLC) that lead to constitutive activation of the EGFR signaling pathway, promoting uncontrolled cell growth and proliferation. Unlike the more common EGFR mutations (exon 19 deletions and L858R substitution), exon 20 insertions are generally associated with resistance to first and second-generation EGFR tyrosine kinase inhibitors (TKIs). The creation of accurate in vitro and in vivo models through molecular cloning is therefore crucial for studying the biology of these mutations and for the development of novel targeted therapies.
Overview of Cloning Methods
This document details three widely used methods for introducing EGFR exon 20 insertion mutations into a plasmid vector:
-
Site-Directed Mutagenesis (SDM): A PCR-based method ideal for introducing specific, targeted insertions into a known plasmid sequence.
-
Gibson Assembly: A versatile method for assembling multiple DNA fragments in a single, isothermal reaction, well-suited for larger insertions and more complex constructs.
-
TA Cloning: A straightforward method for cloning PCR products, particularly useful when the starting material is a PCR-amplified fragment containing the desired mutation.
Comparative Analysis of Cloning Methods
The choice of cloning method depends on several factors, including the size of the insertion, the desired fidelity, and the experimental workflow. The following tables summarize the key quantitative parameters for each method.
Table 1: Comparison of Cloning Efficiency, Fidelity, and Insert Size
| Feature | Site-Directed Mutagenesis | Gibson Assembly | TA Cloning |
| Cloning Efficiency | >80% for point mutations and small insertions[1] | High, especially for multi-fragment assemblies | High for fresh PCR products |
| Fidelity | High (dependent on the fidelity of the DNA polymerase used) | High (dependent on the fidelity of the DNA polymerase used for fragment amplification) | Lower (relies on Taq polymerase which has a higher error rate)[2] |
| Maximum Insert Size | Limited by primer synthesis; practically up to ~100 bp in a single step[3] | Can assemble very large fragments (up to 100 kb with some kits)[4] | Generally suitable for a wide range of PCR product sizes, but efficiency may decrease with very large fragments (>5 kb)[5] |
| Seamless Cloning | Yes | Yes | No (vector contains additional sequences at the insertion site) |
| Directional Cloning | Yes | Yes | No (50% chance of reverse orientation)[6] |
Table 2: Error Rates of Common DNA Polymerases
The fidelity of PCR-based cloning methods is critically dependent on the DNA polymerase used. High-fidelity polymerases possess 3' to 5' exonuclease (proofreading) activity, which significantly reduces the error rate.
| DNA Polymerase | Error Rate (errors per base per duplication) | Proofreading Activity | Primary Use in Cloning |
| Taq Polymerase | ~1 x 10⁻⁴ to 2 x 10⁻⁵[7] | No | TA Cloning |
| Pfu Polymerase | ~1.3 x 10⁻⁶[8] | Yes | Site-Directed Mutagenesis, Gibson Assembly (fragment generation) |
| Q5 High-Fidelity DNA Polymerase | ~5.3 x 10⁻⁷ | Yes | Site-Directed Mutagenesis, Gibson Assembly (fragment generation) |
| Phusion High-Fidelity DNA Polymerase | ~4.4 x 10⁻⁷ | Yes | Site-Directed Mutagenesis, Gibson Assembly (fragment generation) |
Experimental Protocols
Site-Directed Mutagenesis Protocol
This protocol is adapted for introducing an insertion into the EGFR exon 20 sequence within a target plasmid.
Materials:
-
High-fidelity DNA polymerase (e.g., Q5, Phusion, or Pfu)
-
Forward and reverse mutagenic primers
-
dNTPs
-
Template plasmid DNA containing the wild-type EGFR sequence
-
DpnI restriction enzyme
-
Competent E. coli cells
-
LB agar plates with appropriate antibiotic
Procedure:
-
Primer Design: Design a pair of complementary primers that contain the desired exon 20 insertion sequence. The primers should be 25-45 nucleotides in length with the insertion located in the middle. The melting temperature (Tm) should be calculated for the complementary region of the primers.
-
PCR Amplification:
-
Set up the PCR reaction as follows:
-
5 µL 10x High-Fidelity Polymerase Buffer
-
1 µL dNTPs (10 mM)
-
1.25 µL Forward Primer (10 µM)
-
1.25 µL Reverse Primer (10 µM)
-
1 µL Template DNA (10 ng/µL)
-
0.5 µL High-Fidelity DNA Polymerase
-
Nuclease-free water to 50 µL
-
-
Perform PCR using the following cycling conditions (adjust annealing temperature and extension time based on primer Tm and plasmid size):
-
Initial Denaturation: 98°C for 30 seconds
-
18-25 cycles of:
-
Denaturation: 98°C for 10 seconds
-
Annealing: 60-72°C for 20 seconds
-
Extension: 72°C for 30 seconds/kb of plasmid length
-
-
Final Extension: 72°C for 2 minutes
-
-
-
DpnI Digestion: Add 1 µL of DpnI enzyme directly to the PCR product. Incubate at 37°C for 1 hour to digest the parental methylated template DNA.
-
Transformation: Transform 5 µL of the DpnI-treated PCR product into competent E. coli cells following the manufacturer's protocol.
-
Plating and Selection: Plate the transformed cells on LB agar plates containing the appropriate antibiotic and incubate overnight at 37°C.
-
Verification: Pick individual colonies, culture them, and isolate the plasmid DNA. Verify the presence of the desired insertion by Sanger sequencing.
Workflow Diagram:
Gibson Assembly Protocol
This protocol describes the assembly of a linearized vector and a PCR-generated insert containing the EGFR exon 20 insertion.
Materials:
-
High-fidelity DNA polymerase
-
Primers with 5' overhangs homologous to the vector insertion site
-
Template DNA for the insert (e.g., a plasmid or genomic DNA)
-
Vector plasmid
-
Restriction enzymes for vector linearization (or primers for inverse PCR)
-
Gibson Assembly Master Mix
-
Competent E. coli cells
-
LB agar plates with appropriate antibiotic
Procedure:
-
Vector Preparation: Linearize the recipient vector at the desired insertion site using restriction enzymes. Alternatively, use inverse PCR with primers that amplify the entire vector minus the region to be replaced. Purify the linearized vector.
-
Insert Preparation:
-
Design primers to amplify the EGFR exon 20 region containing the desired insertion. The 5' ends of the primers should have 20-40 bp overhangs that are homologous to the ends of the linearized vector.
-
Perform PCR with a high-fidelity DNA polymerase to generate the insert fragment.
-
Purify the PCR product.
-
-
Gibson Assembly Reaction:
-
Set up the Gibson Assembly reaction on ice:
-
x µL Linearized Vector (50-100 ng)
-
y µL PCR Insert (2-3 fold molar excess over the vector)
-
10 µL 2x Gibson Assembly Master Mix
-
Nuclease-free water to 20 µL
-
-
Incubate the reaction at 50°C for 15-60 minutes.
-
-
Transformation: Transform 2 µL of the assembly reaction into competent E. coli cells.
-
Plating and Selection: Plate the transformed cells on LB agar with the appropriate antibiotic and incubate overnight at 37°C.
-
Verification: Analyze colonies by colony PCR and confirm the correct assembly and insertion sequence by Sanger sequencing.
Workflow Diagram:
TA Cloning Protocol
This protocol is for cloning a PCR product containing the EGFR exon 20 insertion into a linearized T-vector.
Materials:
-
Taq DNA polymerase
-
Primers for amplifying the EGFR exon 20 insertion fragment
-
Template DNA
-
dNTPs
-
TA cloning vector (linearized with 3'-T overhangs)
-
T4 DNA Ligase and ligation buffer
-
Competent E. coli cells
-
LB agar plates with appropriate antibiotic, IPTG, and X-gal for blue-white screening
Procedure:
-
PCR Amplification:
-
Amplify the DNA fragment containing the EGFR exon 20 insertion using Taq DNA polymerase. Taq polymerase adds a single 3'-A overhang to the PCR products.[6]
-
It is recommended to have a final extension step at 72°C for 10-30 minutes to ensure complete A-tailing.
-
Purify the PCR product.
-
-
Ligation:
-
Set up the ligation reaction:
-
x µL Purified PCR Product (aim for a 3:1 insert to vector molar ratio)
-
1 µL T-vector (e.g., 50 ng)
-
2 µL 5x Ligation Buffer
-
1 µL T4 DNA Ligase
-
Nuclease-free water to 10 µL
-
-
Incubate at room temperature for 1 hour or at 4°C overnight.
-
-
Transformation: Transform 5-10 µL of the ligation reaction into competent E. coli cells.
-
Plating and Selection: Plate the transformation mixture on LB agar plates containing the appropriate antibiotic, IPTG, and X-gal. Incubate overnight at 37°C.
-
Screening and Verification:
-
Select white colonies for further analysis, as blue colonies indicate an empty vector.
-
Verify the presence and orientation of the insert by colony PCR and restriction digest.
-
Confirm the sequence of the insert by Sanger sequencing.
-
Workflow Diagram:
EGFR Signaling Pathway
EGFR exon 20 insertion mutations lead to the ligand-independent constitutive activation of the receptor's intracellular tyrosine kinase domain. This results in the autophosphorylation of the receptor and the subsequent recruitment of adaptor proteins, which in turn activate downstream signaling cascades, primarily the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK (MAPK) pathways. These pathways are central regulators of cell proliferation, survival, and growth.
EGFR Signaling Pathway Diagram:
Conclusion
The choice of cloning method for generating EGFR exon 20 insertion mutations is dependent on the specific requirements of the experiment. Site-Directed Mutagenesis offers high fidelity for introducing precise, smaller insertions into an existing plasmid. Gibson Assembly provides a flexible and efficient method for larger insertions and multi-fragment cloning. TA Cloning is a simple and rapid method for cloning PCR products but at the cost of lower fidelity and lack of directional control. Careful consideration of the factors outlined in this document will enable researchers to select the most suitable method for their research goals in the study of EGFR-mutant cancers.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Advances in targeting acquired resistance mechanisms to epidermal growth factor receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biocat.com [biocat.com]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. geneticsmr.org [geneticsmr.org]
- 6. High-fidelity DNA Polymerases & When to use them - Clent Life Science [clentlifescience.co.uk]
- 7. agilent.com [agilent.com]
- 8. EGFR exon 20 insertion mutations display sensitivity to Hsp90 inhibition in preclinical models and lung adenocarcinomas - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing Mobocertinib Efficacy in 3D Organoid Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mobocertinib is an oral tyrosine kinase inhibitor (TKI) specifically designed to target epidermal growth factor receptor (EGFR) exon 20 insertion mutations.[1][2][3] These mutations are known to confer resistance to standard EGFR TKIs in non-small cell lung cancer (NSCLC).[1] Patient-derived organoids (PDOs) have emerged as a powerful preclinical model, recapitulating the complex three-dimensional architecture and heterogeneity of the original tumor.[4][5][6] This document provides a detailed protocol for assessing the efficacy of this compound in 3D organoid cultures derived from patients with EGFR exon 20 insertion-positive cancers.
This compound is an irreversible kinase inhibitor that forms a covalent bond with the cysteine 797 residue in the active site of the EGFR protein.[7] This irreversible binding leads to sustained inhibition of EGFR kinase activity, offering increased potency and selectivity against mutant EGFR compared to wild-type EGFR.[7][8][9] The drug has received accelerated approval for the treatment of adult patients with locally advanced or metastatic NSCLC with EGFR exon 20 insertion mutations whose disease has progressed on or after platinum-based chemotherapy.[1][8][10] However, Takeda has announced plans to voluntarily withdraw this compound in the United States for this indication.[11]
Signaling Pathway and Experimental Workflow
To understand the mechanism of action of this compound and the experimental approach to assess its efficacy, the following diagrams illustrate the EGFR signaling pathway and the overall experimental workflow.
Caption: EGFR Signaling Pathway and this compound's Point of Inhibition.
Caption: Experimental Workflow for Assessing this compound Efficacy in PDOs.
Experimental Protocols
I. Establishment of Patient-Derived Organoids (PDOs)
This protocol is adapted from established methods for generating organoids from tumor biopsies.[12][13][14]
Materials:
-
Fresh tumor tissue in a sterile collection medium on ice.
-
Digestion buffer (e.g., Collagenase/Hyaluronidase).
-
Basement membrane matrix (e.g., Matrigel).
-
Organoid growth medium (specific to the tumor type, often containing factors like EGF, Noggin, R-spondin).
-
Cell culture plates (24-well or 48-well).
-
Standard cell culture equipment (incubator, centrifuge, microscope).
Protocol:
-
Tissue Processing: Mechanically mince the tumor biopsy into small fragments (1-2 mm³).
-
Enzymatic Digestion: Incubate the minced tissue in digestion buffer at 37°C with gentle agitation for 30-60 minutes, or until the tissue is dissociated into single cells or small cell clusters.
-
Cell Filtration and Washing: Pass the digested tissue through a 70-100 µm cell strainer to remove undigested fragments. Wash the resulting cell suspension with basal medium.
-
Embedding in Matrix: Resuspend the cell pellet in the basement membrane matrix on ice.
-
Plating: Dispense droplets of the cell-matrix suspension into pre-warmed cell culture plates.
-
Solidification and Culture: Allow the droplets to solidify at 37°C for 15-30 minutes. Gently add pre-warmed organoid growth medium to each well.
-
Maintenance: Culture the organoids at 37°C and 5% CO₂. Replace the medium every 2-3 days. Passage the organoids as they grow, typically every 7-14 days.
II. This compound Drug Screening Assay
This protocol outlines the steps for treating established PDOs with this compound to determine its efficacy.[12][15]
Materials:
-
Established PDO cultures.
-
This compound stock solution (dissolved in DMSO).
-
Organoid growth medium.
-
384-well clear-bottom plates.
-
Automated liquid handler (recommended for high-throughput screening).
Protocol:
-
Organoid Dissociation and Seeding: Dissociate mature organoids into small fragments or single cells. Count the cells and seed them in a basement membrane matrix in 384-well plates.
-
Drug Preparation: Prepare a serial dilution of this compound in organoid growth medium. Include a vehicle control (DMSO) and a positive control (e.g., a known cytotoxic agent).
-
Drug Treatment: After allowing the organoids to form for 24-48 hours, carefully remove the existing medium and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plates for 72-120 hours at 37°C and 5% CO₂.
-
Efficacy Assessment: Proceed with viability and apoptosis assays.
III. Viability and Apoptosis Assays
A. Cell Viability Assay (e.g., CellTiter-Glo® 3D)
This assay measures ATP levels as an indicator of cell viability.
Protocol:
-
Equilibrate the assay reagent to room temperature.
-
Add a volume of CellTiter-Glo® 3D reagent equal to the volume of medium in each well.
-
Mix the contents on an orbital shaker for 5 minutes to induce cell lysis.
-
Incubate at room temperature for 25-30 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
B. Apoptosis Assay (e.g., Caspase-Glo® 3/7)
This assay measures caspase-3 and -7 activities, which are key indicators of apoptosis.
Protocol:
-
Equilibrate the assay reagent to room temperature.
-
Add a volume of Caspase-Glo® 3/7 reagent equal to the volume of medium in each well.
-
Gently mix the contents on a plate shaker.
-
Incubate at room temperature for 30-60 minutes.
-
Measure luminescence using a plate reader.
Data Presentation
The quantitative data from the drug screening assays should be organized into clear and concise tables for easy interpretation and comparison.
Table 1: Dose-Response of this compound on PDO Viability
| This compound Concentration (nM) | Mean Luminescence (RLU) | Standard Deviation | % Viability (Normalized to Vehicle) |
| 0 (Vehicle) | 150,000 | 12,000 | 100% |
| 1 | 135,000 | 10,500 | 90% |
| 10 | 105,000 | 8,000 | 70% |
| 50 | 75,000 | 6,500 | 50% |
| 100 | 45,000 | 4,000 | 30% |
| 500 | 15,000 | 2,000 | 10% |
| 1000 | 7,500 | 1,000 | 5% |
Table 2: IC50 Values of this compound in Different PDO Lines
| PDO Line ID | EGFR Exon 20 Insertion Variant | IC50 (nM) | 95% Confidence Interval |
| PDO-001 | A763_Y764insFQEA | 48.5 | 42.1 - 55.8 |
| PDO-002 | V769_D770insASV | 62.1 | 54.9 - 70.2 |
| PDO-003 | D770_N771insSVD | 55.7 | 49.8 - 62.3 |
| PDO-WT | Wild-Type EGFR | >1000 | N/A |
Table 3: Apoptosis Induction by this compound in PDOs
| Treatment | Mean Caspase-3/7 Activity (RLU) | Standard Deviation | Fold Change vs. Vehicle |
| Vehicle (DMSO) | 25,000 | 2,100 | 1.0 |
| This compound (50 nM) | 125,000 | 11,500 | 5.0 |
| This compound (100 nM) | 200,000 | 18,000 | 8.0 |
| Staurosporine (1 µM) | 350,000 | 25,000 | 14.0 |
Discussion
These protocols provide a framework for the robust assessment of this compound efficacy in patient-derived organoids. The use of 3D organoid models offers a more physiologically relevant system compared to traditional 2D cell cultures, potentially improving the predictive value of preclinical drug screening.[4][16][17] The data generated from these assays, including dose-response curves and IC50 values, can aid in understanding the sensitivity of different EGFR exon 20 insertion mutations to this compound and may help in identifying potential biomarkers of response. Further characterization of the organoids, including genomic and transcriptomic profiling, can provide deeper insights into the mechanisms of sensitivity and resistance to this compound.[18][19][20][21][22]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of this compound Succinate? [synapse.patsnap.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. oncotarget.com [oncotarget.com]
- 5. Identifying the effectiveness of 3D culture systems to recapitulate breast tumor tissue in situ - PMC [pmc.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Preclinical Characterization of this compound Highlights the Putative Therapeutic Window of This Novel EGFR Inhibitor to EGFR Exon 20 Insertion Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. oncnursingnews.com [oncnursingnews.com]
- 11. onclive.com [onclive.com]
- 12. Protocol for drug screening of patient-derived tumor organoids using high-content fluorescent imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 13. molecularpost.altervista.org [molecularpost.altervista.org]
- 14. communities.springernature.com [communities.springernature.com]
- 15. Protocol for generation of and high-throughput drug testing with patient-derived colorectal cancer organoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 3D cell culture alters signal transduction and drug response in head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 3D Cell Culture: Will Organoids Add a New Dimension to Disease Modeling? | Technology Networks [technologynetworks.com]
- 18. Resistance mechanisms of EGFR tyrosine kinase inhibitors, in EGFR exon 20 insertion-mutant lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. aacrjournals.org [aacrjournals.org]
- 20. aacrjournals.org [aacrjournals.org]
- 21. aacrjournals.org [aacrjournals.org]
- 22. pure.kaist.ac.kr [pure.kaist.ac.kr]
Application Notes and Protocols for Mobocertinib Target Engagement Assays in Live Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mobocertinib is a first-in-class oral tyrosine kinase inhibitor (TKI) designed to selectively target epidermal growth factor receptor (EGFR) variants harboring exon 20 insertion mutations (EGFRex20ins).[1][2] These mutations are the third most common type of EGFR mutation in non-small cell lung cancer (NSCLC) and are associated with resistance to earlier generations of EGFR TKIs.[3][4] this compound forms an irreversible covalent bond with the cysteine 797 residue in the ATP-binding pocket of EGFR, leading to sustained inhibition of kinase activity.[5] Verifying the direct interaction of this compound with its intended target in a cellular context is a critical step in preclinical studies and for understanding its mechanism of action. This document provides detailed protocols for two key live-cell assays to measure the target engagement of this compound: the NanoBRET™ Target Engagement Assay and the Cellular Thermal Shift Assay (CETSA).
Signaling Pathway and Experimental Workflows
To visualize the underlying biological processes and experimental procedures, the following diagrams are provided.
EGFR Exon 20 Insertion Signaling Pathway
Caption: EGFR exon 20 insertion signaling pathway and this compound's point of inhibition.
NanoBRET™ Target Engagement Assay Workflow
References
- 1. carnabio.com [carnabio.com]
- 2. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [promega.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. EGFR exon 20 insertion mutations in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cancernetwork.com [cancernetwork.com]
Application Note: Methodologies for Evaluating Mobocertinib Synergy in Preclinical Models
Audience: Researchers, scientists, and drug development professionals.
Introduction Mobocertinib (TAK-788) is a first-in-class, oral, irreversible tyrosine kinase inhibitor (TKI) specifically designed to target epidermal growth factor receptor (EGFR) exon 20 insertion (Ex20ins) mutations.[1][2] These mutations are found in a subset of non-small cell lung cancer (NSCLC) patients and are associated with a poor prognosis and resistance to earlier-generation EGFR TKIs.[3][4] this compound irreversibly binds to the cysteine 797 residue in the EGFR active site, leading to sustained inhibition of the receptor's kinase activity.[2] While this compound monotherapy has shown clinical activity, combination strategies are being explored to enhance efficacy, delay or overcome acquired resistance, and broaden its therapeutic application.[5][6]
Acquired resistance to this compound can arise from on-target mechanisms, such as the secondary EGFR T790M mutation, or through the activation of bypass signaling pathways, including MET or KRAS/MAPK signaling.[7][8][9] Studying the synergistic potential of this compound with other therapeutic agents is crucial for developing rational combination therapies that can address these resistance mechanisms. This document provides detailed protocols and methodologies for assessing the synergistic interactions of this compound in preclinical cancer models.
EGFR Exon 20 Insertion Signaling Pathway
EGFR Ex20ins mutations lead to the constitutive, ligand-independent activation of the EGFR receptor.[10] This triggers downstream signaling cascades, primarily the PI3K-AKT and RAS-MAPK pathways, which drive cell proliferation, survival, and differentiation.[11][12] this compound is designed to selectively inhibit this aberrant signaling.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. What is the mechanism of this compound Succinate? [synapse.patsnap.com]
- 5. pharmacytimes.com [pharmacytimes.com]
- 6. Activity and Safety of this compound (TAK-788) in Previously Treated Non–Small Cell Lung Cancer With EGFR Exon 20 Insertion Mutations From a Phase 1/2 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Resistance mechanisms of EGFR tyrosine kinase inhibitors, in EGFR exon 20 insertion-mutant lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Targeting EGFR Exon 20 Insertions in NSCLC: Recent Advances and Clinical Updates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structural Basis for the Functional Changes by EGFR Exon 20 Insertion Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
Troubleshooting & Optimization
Technical Support Center: Identifying Off-Target Effects of Mobocertinib in Cell-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the off-target effects of mobocertinib in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound and its known selectivity?
A1: this compound is an oral, irreversible tyrosine kinase inhibitor (TKI) specifically designed to target epidermal growth factor receptor (EGFR) exon 20 insertion mutations.[1][2][3][4] It forms a covalent bond with the cysteine 797 residue in the ATP-binding site of EGFR, leading to sustained inhibition.[2][5] While designed for selectivity, in vitro kinase assays have shown that at a concentration of 1 µM, this compound can inhibit 28 out of 490 kinases by more than 50%.[6][7]
Q2: What are the known off-target kinases of this compound at clinically relevant concentrations?
A2: At clinically relevant concentrations (IC50 values < 2 nmol/L), this compound has been shown to inhibit other members of the EGFR (ErbB) family, including HER2 and HER4, as well as B-lymphoid tyrosine kinase (BLK).[7][8][9] Understanding the inhibition of these off-target kinases is crucial for interpreting experimental results and anticipating potential secondary effects in cell-based models.
Q3: What are the common cell-based assays to identify off-target effects of kinase inhibitors like this compound?
A3: Several cell-based assays are commonly employed to profile the off-target effects of kinase inhibitors. These include:
-
Kinome Profiling/Screening: This high-throughput method assesses the effect of a compound against a large panel of kinases to determine its selectivity.[10][11][12][13]
-
Phosphoproteomics: This mass spectrometry-based approach provides a global view of changes in protein phosphorylation within a cell upon treatment with an inhibitor, revealing downstream signaling pathways affected by both on-target and off-target kinase inhibition.[14][15][16][17]
-
Cell Viability and Proliferation Assays: These assays measure the overall cytotoxic or cytostatic effects of a compound on different cell lines, which can indicate off-target effects if cell death occurs in lines not dependent on the primary target.[18][19][20]
-
Western Blotting: This technique can be used to investigate the phosphorylation status of specific suspected off-target kinases and their downstream substrates.[21]
Troubleshooting Guides
Kinome Profiling Assays
Issue: High variability or poor reproducibility in kinome profiling results.
Possible Causes & Solutions:
| Cause | Solution |
| Inconsistent Compound Concentration | Ensure accurate and consistent serial dilutions of this compound for each assay. Use calibrated pipettes and perform quality control checks on stock solutions. |
| Variable ATP Concentration | Maintain a consistent ATP concentration across all assays, ideally close to the Km value for the kinases being tested, to ensure comparable IC50 values.[22][23] |
| Assay Interference | This compound, like other small molecules, may interfere with certain assay formats (e.g., fluorescence-based readouts). Run appropriate vehicle controls and compound-only controls (without enzyme or substrate) to identify and correct for any assay artifacts. |
| Slow Binding Kinetics | For irreversible inhibitors like this compound, a pre-incubation step may be necessary to allow for sufficient covalent bond formation and to accurately assess their maximal effect.[23] |
Phosphoproteomics Experiments
Issue: Loss of phosphorylation signals or low identification of phosphopeptides.
Possible Causes & Solutions:
| Cause | Solution |
| Incomplete Phosphatase Inhibition during Cell Lysis | Immediately after cell harvesting, use a lysis buffer containing a cocktail of phosphatase inhibitors (e.g., sodium orthovanadate, sodium fluoride, β-glycerophosphate) and consider heat denaturation to rapidly inactivate phosphatases.[14] |
| Inefficient Enrichment of Phosphopeptides | Use optimized enrichment strategies such as Titanium Dioxide (TiO₂) or Immobilized Metal Affinity Chromatography (IMAC). The choice of method may depend on the specific type of phosphorylation being investigated (e.g., serine/threonine vs. tyrosine).[14][15] |
| Suboptimal Mass Spectrometry Parameters | Adjust MS acquisition parameters to favor the detection of phosphopeptides. This may include using specific fragmentation techniques (e.g., Electron-Transfer Dissociation) that preserve the labile phosphate group.[14] |
| Insufficient Starting Material | Phosphorylated proteins are often low in abundance. Ensure you start with a sufficient amount of cell lysate to enable the detection of less abundant phosphopeptides.[14] |
Cell Viability Assays
Issue: Inconsistent IC50 values for this compound across experiments.
Possible Causes & Solutions:
| Cause | Solution |
| Variable Cell Seeding Density | Ensure a consistent number of cells are seeded in each well. Overly high or low cell densities can significantly impact the calculated IC50 value.[20] |
| Differences in Cell Culture Conditions | Maintain consistent cell culture conditions, including media composition, serum percentage, and incubation time. Changes in these parameters can alter cell growth rates and drug sensitivity.[19] |
| Edge Effects in Multi-well Plates | To minimize "edge effects" where wells on the periphery of the plate behave differently, avoid using the outer wells for experimental samples or ensure they are filled with media to maintain humidity. |
| Incorrect Incubation Time with this compound | The duration of drug exposure can influence the IC50 value. Standardize the incubation time (e.g., 72 hours) for all experiments to ensure comparability of results.[19] |
Quantitative Data Summary
Table 1: In Vitro Kinase Inhibitory Profile of this compound
| Kinase Target | IC50 (nM) | Notes |
| EGFR Exon 20 Insertion Mutants | 4.3 - 22.5 | High potency against various exon 20 insertion mutations.[24] |
| Wild-Type (WT) EGFR | 34.5 | Demonstrates selectivity for mutant EGFR over wild-type.[24] |
| Other EGFR Family Members (HER2, HER4) | < 2 | Potent inhibition at clinically relevant concentrations.[7][8] |
| B-lymphoid tyrosine kinase (BLK) | < 2 | Potent inhibition at clinically relevant concentrations.[7] |
| Other Kinases (Panel of 490) | > 50% inhibition at 1 µM for 28 kinases | Broader kinase inhibition at higher concentrations.[6][7] |
Experimental Protocols
Protocol 1: Whole-Cell Lysate Preparation for Phosphoproteomics
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for the specified time.
-
Cell Harvesting: Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Cell Lysis: Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with a protease and phosphatase inhibitor cocktail. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Lysate Clarification: Incubate the lysate on ice for 30 minutes with occasional vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Protein Quantification: Collect the supernatant and determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
Storage: Aliquot the lysate and store at -80°C for future use in phosphoproteomic analysis.
Protocol 2: Cell Viability (MTS/MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium. Allow cells to attach overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubation: Incubate the plate for a standard period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Addition of Reagent: Add the MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for the recommended time (typically 1-4 hours).
-
Absorbance Measurement: If using MTT, add the solubilization solution. Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells and plot the dose-response curve to determine the IC50 value.
Visualizations
Caption: this compound's on-target and known off-target signaling pathways.
Caption: Workflow for identifying this compound's off-target effects.
Caption: Troubleshooting logic for inconsistent experimental results.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of this compound Succinate? [synapse.patsnap.com]
- 4. pharmacytimes.com [pharmacytimes.com]
- 5. Preclinical Characterization of this compound Highlights the Putative Therapeutic Window of This Novel EGFR Inhibitor to EGFR Exon 20 Insertion Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. tandfonline.com [tandfonline.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. This compound | Advanced Drug Monograph | MedPath [trial.medpath.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 13. kinaselogistics.com [kinaselogistics.com]
- 14. Common Pitfalls in Phosphoproteomics Experiments—And How to Avoid Them - Creative Proteomics [creative-proteomics.com]
- 15. kinase-insight.com [kinase-insight.com]
- 16. researchgate.net [researchgate.net]
- 17. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]
- 18. reactionbiology.com [reactionbiology.com]
- 19. pubcompare.ai [pubcompare.ai]
- 20. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 21. researchgate.net [researchgate.net]
- 22. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Kinome Profiling - Oncolines B.V. [oncolines.com]
- 24. Discovery of this compound, a new irreversible tyrosine kinase inhibitor indicated for the treatment of non-small-cell lung cancer harboring EGFR exon 20 insertion mutations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Mobocertinib-Induced Diarrhea in Animal Models
This technical support guide provides researchers, scientists, and drug development professionals with essential information for managing mobocertinib-induced diarrhea in preclinical animal models. The content is structured to offer direct, actionable solutions to common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of this compound-induced diarrhea?
A1: this compound is an irreversible tyrosine kinase inhibitor (TKI) designed to target EGFR exon 20 insertion mutations.[1][2][3] Like other EGFR TKIs, its associated diarrhea is likely multifactorial. The primary mechanism is believed to involve the inhibition of EGFR signaling in the intestinal epithelium, which is crucial for maintaining mucosal integrity and regulating ion transport.[4] This can lead to increased chloride secretion into the intestinal lumen, causing secretory diarrhea.[5] Additionally, evidence from other TKIs suggests that inflammation and mucosal injury may also contribute to the pathogenesis.[5][6]
Q2: Which animal models are appropriate for studying this compound-induced diarrhea?
A2: While specific studies on this compound in animal models for diarrhea are not extensively published, rat and mouse models have been successfully used to investigate diarrhea induced by other TKIs, such as neratinib.[6][7][8] Albino Wistar rats, for instance, have been shown to reliably develop diarrhea when treated with TKIs.[7] The choice of model may depend on the specific research question, but rodents are generally the standard for preclinical gastrointestinal toxicity studies.
Q3: What are the first-line interventions for managing TKI-induced diarrhea in a preclinical setting?
A3: Based on clinical practice and studies with other TKIs, loperamide is the mainstay for managing uncomplicated diarrhea.[4][6][9] It acts as a μ-opioid receptor agonist in the gut, reducing motility.[6] For diarrhea with a suspected inflammatory component, corticosteroids with low systemic absorption, such as budesonide, have proven effective in animal models of TKI-induced diarrhea.[6][7][8]
Q4: How soon can I expect to see diarrhea in my animal models after starting this compound treatment?
A4: Clinical data in humans shows a rapid onset of diarrhea with this compound, with a median time to onset of approximately 5 days.[10][11] Researchers should anticipate a similar timeline in animal models and prepare for intensive monitoring during the first week of treatment.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High incidence of severe (Grade ≥3) diarrhea and associated weight loss. | Drug dose is too high for the chosen animal model; severe dehydration and electrolyte imbalance. | 1. Dose Reduction: Consider reducing the this compound dose. A dose-response study may be necessary to identify a tolerable dose that still meets experimental objectives. 2. Prophylactic Treatment: Initiate antidiarrheal prophylaxis with loperamide at the start of this compound treatment.[6] 3. Supportive Care: Provide subcutaneous or intraperitoneal fluid and electrolyte replacement (e.g., saline solution) to prevent dehydration. |
| Inconsistent or variable diarrhea development across the cohort. | Improper drug administration (e.g., inconsistent oral gavage); variability in animal genetics or gut microbiome; animal stress. | 1. Refine Technique: Ensure all technicians are proficient in the oral gavage technique to guarantee consistent dosing. 2. Standardize Animals: Use animals from a single, reputable vendor and of the same age and sex. Allow for adequate acclimatization (≥1 week) before starting the experiment. 3. Control Environment: Maintain a stable, low-stress environment with consistent light/dark cycles and temperature. |
| Loperamide prophylaxis is not effectively controlling diarrhea. | The underlying mechanism is not solely related to gut motility and may involve significant inflammation or secretory processes. | 1. Add an Anti-inflammatory Agent: Introduce budesonide to the treatment regimen. Studies with neratinib in rats showed that budesonide reduced histopathological injury and inflammatory markers.[6][8] 2. Consider Bile Acid Sequestrants: In some TKI models, bile acid malabsorption contributes to diarrhea. Co-administration with colesevelam has been shown to reduce diarrhea severity in rats.[8][12] |
| Animals recover from diarrhea but then relapse. | Potential cyclical nature of mucosal damage and repair; inconsistent drug intake if administered in feed. | 1. Continuous Monitoring: Do not cease monitoring after initial recovery. Continue daily clinical assessments. 2. Direct Dosing: Use oral gavage for drug administration instead of mixing in feed or water to ensure accurate and consistent dosing. |
Quantitative Data Summary
Table 1: Clinical Profile of this compound-Induced Diarrhea (Human Data) This table summarizes data from clinical trials in patients with EGFR exon 20 insertion-positive NSCLC receiving this compound at 160 mg once daily. It serves as a benchmark for what researchers might aim to model preclinically.
| Parameter | Value | Reference(s) |
| Incidence of All-Grade Diarrhea | 83% - 93% | [1][10][11] |
| Incidence of Grade ≥3 Diarrhea | 21% - 22% | [1][11] |
| Median Time to Onset | 5 days | [10][11] |
| Median Time to Resolution (All Grades) | 2 days | [10][11] |
| Patients Requiring Loperamide | ~74% | [11] |
| Patients Requiring Dose Reduction due to Diarrhea | ~11% | [11] |
Table 2: Efficacy of Antidiarrheal Interventions in a Neratinib-Induced Diarrhea Rat Model This table presents quantitative outcomes from a study in Albino Wistar rats, demonstrating the potential of different interventions that could be tested in a this compound model.
| Treatment Group | Key Finding(s) | P-Value | Reference(s) |
| Neratinib + Budesonide | Reduced number of days with moderate diarrhea compared to neratinib alone. | P = 0.027 | [8] |
| Reduced histopathological injury in the proximal and distal colon. | P < 0.05 | [8] | |
| Increased anti-inflammatory IL-4 concentration in ileum and colon. | P < 0.05 | [8] | |
| Neratinib + Colesevelam | Reduced number of days with moderate diarrhea compared to neratinib alone. | P = 0.033 | [8] |
Experimental Protocols
Protocol 1: General Method for Induction and Assessment of this compound-Induced Diarrhea in a Rat Model (Adapted from neratinib-induced diarrhea models[7][8])
-
Animal Model: Male Albino Wistar rats (8-10 weeks old).
-
Acclimatization: House animals in a controlled environment for at least one week prior to the experiment.
-
Drug Formulation: Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose with 0.1% Tween 80 in sterile water). The dose should be determined by preliminary dose-ranging studies, starting from a dose equivalent to the human recommended dose.
-
Administration: Administer this compound or vehicle control once daily via oral gavage.
-
Clinical Monitoring:
-
Record body weight daily.
-
Assess diarrhea severity daily using a standardized scoring system (e.g., 0 = normal pellets; 1 = soft pellets; 2 = semi-liquid stool; 3 = liquid stool).
-
Observe for clinical signs of dehydration or distress.
-
-
Endpoint Analysis (at selected time points, e.g., Day 7 and Day 14):
-
Tissue Collection: Euthanize animals and collect intestinal tissues (e.g., distal ileum, proximal colon).
-
Histopathology: Fix tissues in 10% neutral buffered formalin for Hematoxylin and Eosin (H&E) staining to assess mucosal injury, villous atrophy, and inflammatory infiltrate.[7]
-
Biomarker Analysis: Snap-freeze tissue samples for analysis of inflammatory cytokines (e.g., IL-4, IFN-γ) via multiplex assay or apoptosis markers (e.g., cleaved caspase-3) via immunohistochemistry.[8]
-
Protocol 2: Evaluating the Efficacy of Loperamide and Budesonide
-
Study Groups:
-
Group 1: Vehicle Control
-
Group 2: this compound + Vehicle
-
Group 3: this compound + Loperamide
-
Group 4: this compound + Budesonide
-
-
This compound Administration: Administer this compound as described in Protocol 1 to Groups 2, 3, and 4.
-
Intervention Administration:
-
Loperamide: Administer loperamide (e.g., 0.1-1 mg/kg, intraperitoneally or orally) starting either prophylactically (Day 1) or therapeutically (upon onset of diarrhea).[13] The administration frequency may be once or twice daily.
-
Budesonide: Administer budesonide (e.g., 1 mg/kg, orally) once daily, typically 1-2 hours before this compound administration.[7]
-
-
Data Collection and Analysis:
-
Perform daily clinical monitoring as described in Protocol 1.
-
Compare the primary endpoints (diarrhea severity score, body weight change) between Group 2 and Groups 3/4 using appropriate statistical tests (e.g., ANOVA with post-hoc tests).
-
Conduct endpoint analysis (histopathology, biomarkers) to determine the mechanistic effects of the interventions.
-
Visualizations
Caption: Proposed mechanism of this compound-induced diarrhea.
Caption: Experimental workflow for testing antidiarrheal agents.
References
- 1. Activity and Safety of this compound (TAK-788) in Previously Treated Non–Small Cell Lung Cancer With EGFR Exon 20 Insertion Mutations From a Phase 1/2 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound (TAK-788): A Targeted Inhibitor of EGFR Exon 20 Insertion Mutants in Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Epidermal growth factor receptor inhibitor-induced diarrhea: clinical incidence, toxicological mechanism, and management - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The characterization, management, and future considerations for ErbB-family TKI-associated diarrhea - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mascc.memberclicks.net [mascc.memberclicks.net]
- 8. Targeting neratinib-induced diarrhea with budesonide and colesevelam in a rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Characterization and management of adverse events observed with this compound (TAK-788) treatment for EGFR exon 20 insertion-positive non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Characterization and Management of Gastrointestinal and Skin Toxicities with this compound in EGFR Exon 20 Insertion+ Non–Small-Cell Lung Cancer - Journal of Oncology Navigation & Survivorship [jons-online.com]
- 12. Mechanism and treatment of diarrhea associated with tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Radiographic dose-dependency study of loperamide effects on gastrointestinal motor function in the rat. Temporal relationship with nausea-like behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Mobocertinib Dosing in Preclinical Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with mobocertinib in a preclinical setting. The information is designed to address specific issues that may be encountered during in vitro and in vivo experiments aimed at optimizing dosing schedules.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound and how does it inform preclinical study design?
A1: this compound is an irreversible, oral tyrosine kinase inhibitor (TKI) that selectively targets epidermal growth factor receptor (EGFR) with exon 20 insertion (ex20ins) mutations.[1][2] It forms a covalent bond with the cysteine 797 residue in the ATP binding pocket of EGFR, leading to sustained inhibition of downstream signaling pathways crucial for tumor cell proliferation and survival, such as the Ras-MAPK and PI3K-PKB/Akt pathways.[2][3] This irreversible binding provides a strong rationale for exploring both continuous and intermittent dosing strategies in preclinical models to balance efficacy with potential toxicities arising from inhibition of wild-type (WT) EGFR.
Q2: My in vitro cell viability assays show a narrow therapeutic window between EGFR ex20ins mutant and WT EGFR cell lines. How can I optimize my in vivo dosing to mitigate potential toxicity?
A2: A narrow in vitro therapeutic window is a known characteristic of this compound and other EGFR ex20ins inhibitors, which can translate to on-target toxicities (e.g., diarrhea, rash) in vivo due to inhibition of WT EGFR.[1] While preclinical studies have primarily focused on continuous daily dosing, you could explore the following strategies in your animal models:
-
Intermittent Dosing: Test dosing schedules such as every other day, or 5 days on/2 days off. This may allow for recovery of normal tissues expressing WT EGFR while maintaining sufficient inhibition of the mutant EGFR in the tumor.
-
Dose De-escalation: If significant toxicity is observed at a certain daily dose, consider reducing the dose. Preclinical studies have shown anti-tumor activity at various dose levels (e.g., 3, 10, 15, 30 mg/kg/day in mice), suggesting a dose-response relationship that can be optimized.
-
Pharmacodynamic (PD) Marker Analysis: Correlate tumor growth inhibition with PD markers (e.g., pEGFR levels in tumor tissue) at different doses and schedules to identify the minimum effective exposure that spares WT EGFR.
Q3: I am observing tumor regrowth in my xenograft models after an initial response to this compound. What are the potential mechanisms of resistance?
A3: Acquired resistance to this compound in preclinical models and clinical settings can occur through several mechanisms:
-
On-target resistance: The most common on-target resistance mechanism is the acquisition of a secondary mutation in EGFR at the C797S position, which prevents the covalent binding of this compound.[1][4]
-
EGFR amplification: An increase in the copy number of the EGFR gene can lead to higher levels of the target protein, overwhelming the inhibitory effect of the drug.[5]
-
Bypass pathway activation: Upregulation of alternative signaling pathways can compensate for the inhibition of EGFR. A key pathway implicated in resistance to EGFR TKIs is the activation of MET signaling, often through MET gene amplification.[5]
Q4: How can I investigate and potentially overcome this compound resistance in my preclinical models?
A4: To investigate resistance, you should collect tumor samples from animals with progressive disease for genomic and proteomic analysis to identify the resistance mechanisms at play. Based on the findings, you can explore the following strategies:
-
For C797S-mediated resistance: The combination of first-generation (reversible) and third-generation (irreversible) EGFR TKIs has been explored in preclinical models for osimertinib resistance and could be a rational approach to test for this compound.[6][7]
-
For MET amplification: Combining this compound with a MET inhibitor is a logical strategy. Preclinical studies with other EGFR TKIs have shown that this combination can overcome MET-driven resistance.[8]
-
Combination with other agents: Preclinical studies have shown that combining this compound with the antibody-drug conjugate T-DM1 can be effective in HER2 exon 20 insertion-mutant models, suggesting that exploring combinations with other targeted agents or chemotherapy could be beneficial.[9]
Q5: What are the key pharmacokinetic and pharmacodynamic parameters to consider when designing my in vivo studies?
A5: Key parameters to consider include:
-
Pharmacokinetics (PK): this compound is orally absorbed with a time to maximum plasma concentration (Tmax) of approximately 4 hours and a half-life of 11 to 17 hours in preclinical models.[10] It is metabolized by CYP3A enzymes into two active metabolites, AP32960 and AP32914, which have similar potency to the parent drug.[7] Be aware of potential drug-drug interactions if using combination therapies that involve CYP3A inhibitors or inducers.
-
Pharmacodynamics (PD): The primary PD marker is the inhibition of EGFR phosphorylation (pEGFR) in tumor tissue. It is recommended to perform satellite studies to collect tumor and plasma samples at various time points after dosing to establish a PK/PD relationship and correlate it with anti-tumor efficacy.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies to aid in experimental design and data interpretation.
Table 1: In Vitro Potency of this compound in Various Cell Lines
| Cell Line | EGFR Mutation Status | IC50 (nM) |
| Ba/F3 | EGFR ex20ins (FQEA) | 4.3 |
| Ba/F3 | EGFR ex20ins (NPG) | 22.5 |
| Ba/F3 | EGFR ex20ins (ASV) | 11 |
| Ba/F3 | EGFR ex20ins (NPH) | 21.3 |
| Ba/F3 | EGFR ex20ins (SVD) | 4.3 - 22.5 |
| Ba/F3 | WT EGFR | 34.5 |
Table 2: In Vivo Efficacy of Daily Oral this compound in Xenograft Models
| Xenograft Model | EGFR Mutation | Dose (mg/kg/day) | Tumor Growth Inhibition/Regression |
| H1975 | L858R/T790M | 3 | 44% tumor growth inhibition |
| H1975 | L858R/T790M | 10 | 92% tumor growth inhibition |
| H1975 | L858R/T790M | 30 | 76% tumor regression |
| CTG-2842 (PDX) | ex20ins (ASV) | 15 | 92% tumor regression |
| LU0387 | ex20ins (NPH) | 10 | 56% tumor growth inhibition |
| LU0387 | ex20ins (NPH) | 30 | 87% tumor regression |
Experimental Protocols
Protocol 1: In Vivo Efficacy Study in a Subcutaneous Xenograft Mouse Model
This protocol provides a general framework for assessing the in vivo efficacy of this compound. Specific details may need to be optimized for your particular cell line and animal strain.
1. Cell Culture and Preparation:
- Culture human NSCLC cells with known EGFR ex20ins mutations (e.g., NCI-H1975, or patient-derived cell lines) under standard conditions.
- Harvest cells during the exponential growth phase and resuspend them in a sterile, serum-free medium or PBS at a concentration of 5-10 x 10^6 cells per 100 µL.
- For some cell lines, mixing with an equal volume of Matrigel may improve tumor take rate.
2. Animal Handling and Tumor Implantation:
- Use 6-8 week old immunocompromised mice (e.g., athymic nude or SCID).
- Subcutaneously inject 100-200 µL of the cell suspension into the right flank of each mouse.
- Monitor the animals regularly for tumor growth.
3. Treatment Administration:
- Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
- Prepare this compound in an appropriate vehicle for oral administration (e.g., 0.5% methylcellulose).
- Administer this compound or vehicle daily via oral gavage at the desired dose volumes (typically 10 µL/g of body weight).
4. Monitoring and Endpoints:
- Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.
- Monitor animal body weight and overall health status regularly as indicators of toxicity.
- The primary endpoint is typically tumor growth inhibition or regression. Euthanize animals when tumors reach a predetermined size limit or if signs of excessive toxicity are observed, in accordance with IACUC guidelines.
5. Pharmacodynamic Analysis (Optional Satellite Group):
- At selected time points after the final dose, euthanize a subset of animals and collect tumor tissue and plasma samples.
- Analyze tumor lysates by Western blot for levels of total EGFR and phosphorylated EGFR (pEGFR) to confirm target engagement.
- Analyze plasma samples to determine the pharmacokinetic profile of this compound and its active metabolites.
Visualizations
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for optimizing this compound dosing.
Caption: Logical relationships in the development of resistance to this compound.
References
- 1. Preclinical Characterization of this compound Highlights the Putative Therapeutic Window of This Novel EGFR Inhibitor to EGFR Exon 20 Insertion Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of resistance to irreversible epidermal growth factor receptor tyrosine kinase inhibitors and therapeutic strategies in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overcoming EGFR T790M and C797S resistance with mutant-selective allosteric inhibitors | Semantic Scholar [semanticscholar.org]
- 5. Strategies to Overcome Resistance to Osimertinib in EGFR-Mutated Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Overcoming Resistance to Osimertinib by T790M Loss and C797S Acquisition Using Gefitinib in a Patient With EGFR-Mutant NSCLC: A Case Report - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Detailed characterization of combination treatment with MET inhibitor plus EGFR inhibitor in EGFR-mutant and MET-amplified non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cancernetwork.com [cancernetwork.com]
- 10. Activity and Safety of this compound (TAK-788) in Previously Treated Non–Small Cell Lung Cancer With EGFR Exon 20 Insertion Mutations From a Phase 1/2 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of this compound, a new irreversible tyrosine kinase inhibitor indicated for the treatment of non-small-cell lung cancer harboring EGFR exon 20 insertion mutations - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting inconsistent results in mobocertinib proliferation assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent results in Mobocertinib proliferation assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect cell proliferation?
This compound is an oral, irreversible tyrosine kinase inhibitor (TKI) that selectively targets epidermal growth factor receptor (EGFR) with exon 20 insertion mutations.[1][2] These mutations lead to the constitutive activation of the EGFR signaling pathway, promoting uncontrolled cell growth and proliferation in non-small cell lung cancer (NSCLC).[3][4][5] this compound binds to the ATP-binding site of the mutated EGFR, inhibiting its kinase activity and blocking downstream signaling pathways such as the PI3K-AKT and MAPK/ERK pathways, thereby impeding tumor cell proliferation.[3][4][6][7][8][9]
Q2: Which cell lines are sensitive to this compound?
This compound has shown potent inhibitory activity against various NSCLC cell lines harboring diverse EGFR exon 20 insertion mutations.[1][10][11] Preclinical studies have demonstrated its efficacy in both engineered and patient-derived cell lines.[10][11] It is significantly more potent against cells with these mutations compared to cells with wild-type EGFR.[1] this compound has also demonstrated inhibitory effects on cell lines with HER2 exon 20 insertion mutations.[12]
Q3: What are typical IC50 values for this compound in proliferation assays?
The half-maximal inhibitory concentration (IC50) of this compound can vary depending on the specific cell line, the type of proliferation assay used, and other experimental conditions. Below is a summary of reported IC50 values in various cell lines.
Data Presentation: this compound IC50 Values
| Cell Line | EGFR/HER2 Mutation Status | Assay Type | Reported IC50 (nM) | Reference |
| Ba/F3-EGFR A767_V769dupASV | EGFR exon 20 insertion | Proliferation Assay | ~10 | [11] |
| Ba/F3-EGFR D770_N771insSVD | EGFR exon 20 insertion | Proliferation Assay | ~15 | [11] |
| Ba/F3-EGFR H773_V774insH | EGFR exon 20 insertion | Proliferation Assay | ~20 | [11] |
| CUTO14 | EGFR exon 20 insertion (ASV) | Viability Assay | 33 | [10] |
| LU0387 | EGFR exon 20 insertion (NPH) | Viability Assay | 21 | [10] |
| BID007 | EGFR A763_Y764insFQEA | Proliferation Assay | Dose-dependent inhibition | [11] |
| BID019 | EGFR N771_H772insH | Proliferation Assay | Dose-dependent inhibition | [11] |
| Ba/F3-HER2 A775_G776insYVMA | HER2 exon 20 insertion | Proliferation Assay | ~50 | [12] |
| Ba/F3-HER2 G778_P780dup | HER2 exon 20 insertion | Proliferation Assay | ~75 | [12] |
| H1781 | HER2 G776>VC | Proliferation Assay | ~100 | [12] |
| Ba/F3-EGFR WT | Wild-Type EGFR | Proliferation Assay | 34.5 | [1] |
| Ba/F3-EGFR del19 | EGFR exon 19 deletion | Proliferation Assay | <5 | [11] |
| Ba/F3-EGFR L858R | EGFR L858R mutation | Proliferation Assay | <5 | [11] |
Signaling Pathways
EGFR Exon 20 Insertion Signaling Pathway
EGFR exon 20 insertion mutations cause a conformational change in the EGFR kinase domain, leading to its constitutive, ligand-independent activation. This results in the autophosphorylation of the receptor and the subsequent activation of downstream signaling cascades, primarily the PI3K-AKT-mTOR and RAS-RAF-MEK-ERK (MAPK) pathways, which drive cell proliferation, survival, and tumor growth.
Caption: EGFR Exon 20 Insertion Signaling and this compound Inhibition.
HER2 Exon 20 Insertion Signaling Pathway
Similar to EGFR, HER2 exon 20 insertion mutations lead to the constitutive activation of the HER2 receptor tyrosine kinase. This triggers downstream signaling through the PI3K-AKT and MAPK pathways, promoting cell proliferation. This compound can also inhibit the activity of mutated HER2.[6][7][13]
Caption: HER2 Exon 20 Insertion Signaling and this compound Inhibition.
Troubleshooting Guide
Inconsistent results in proliferation assays with this compound can arise from various factors. This guide addresses common issues in a question-and-answer format.
Issue 1: High Variability Between Replicate Wells
-
Question: My replicate wells for the same this compound concentration show significantly different absorbance/luminescence readings. What could be the cause?
-
Answer:
-
Uneven Cell Seeding: Inconsistent cell numbers across wells is a primary cause of variability. Ensure thorough mixing of the cell suspension before and during plating. Pipette carefully and consistently into the center of each well.[14]
-
Edge Effects: Wells on the perimeter of the plate are prone to evaporation, leading to changes in media concentration and cell growth.[14] To mitigate this, fill the outer wells with sterile PBS or media without cells and use only the inner wells for your experiment.
-
Inaccurate Pipetting of this compound: Ensure your pipettes are calibrated and use appropriate pipetting techniques to deliver accurate volumes of the drug dilutions.
-
Compound Precipitation: At higher concentrations, this compound might precipitate out of solution, leading to uneven distribution in the wells. Visually inspect your drug dilutions for any signs of precipitation. If observed, consider preparing fresh dilutions or using a different solvent (though DMSO is standard).
-
Issue 2: IC50 Value is Higher Than Expected
-
Question: The calculated IC50 value for this compound in my sensitive cell line is much higher than published values. Why might this be?
-
Answer:
-
High Cell Density: Seeding too many cells can lead to an underestimation of drug potency.[15][16][17] A higher cell number requires a higher drug concentration to achieve 50% inhibition. Optimize cell density by performing a cell titration experiment to find a number that results in a linear response within the assay's detection range.[16][18][19]
-
Drug Inactivation: Components in the serum of your cell culture media can bind to and inactivate this compound, reducing its effective concentration. Consider reducing the serum percentage during the drug treatment period, but ensure the cells remain viable.
-
Incorrect Incubation Time: The duration of drug exposure is critical. If the incubation time is too short, the drug may not have had sufficient time to exert its full effect. Conversely, very long incubation times can lead to the emergence of resistant cells or degradation of the compound. Refer to established protocols for appropriate incubation times.[20][21]
-
Cell Line Integrity: Ensure your cell line has not been passaged too many times, which can lead to genetic drift and changes in drug sensitivity.[15] Use low-passage, authenticated cells whenever possible.
-
Issue 3: Inconsistent Results with Colorimetric Assays (MTT, XTT, WST-1)
-
Question: I am using an MTT assay and my results are not reproducible. Are there specific issues with these assays when using this compound?
-
Answer:
-
Interference with Redox Reactions: this compound, like other chemical compounds, could potentially interfere with the cellular redox reactions that are the basis of tetrazolium salt-based assays. To test for this, include a cell-free control where you add this compound to the media with the assay reagent to see if there is any direct chemical reaction.
-
Incomplete Solubilization of Formazan Crystals (MTT Assay): The purple formazan crystals produced in the MTT assay must be fully dissolved before reading the absorbance.[22][23] Incomplete solubilization will lead to inaccurate and variable readings. Ensure adequate mixing and incubation time with the solubilization buffer.
-
Phenol Red Interference: The phenol red in some culture media can interfere with the absorbance readings of colorimetric assays. Use phenol red-free media for the assay to avoid this issue.
-
Metabolic State of Cells: These assays measure metabolic activity, not directly cell number. This compound could induce a cytostatic effect (inhibit proliferation) without immediately killing the cells. The metabolically active, but non-proliferating, cells can still reduce the tetrazolium dye, leading to an overestimation of viability. Consider complementing your proliferation assay with a direct cytotoxicity assay (e.g., trypan blue exclusion or a live/dead stain).
-
Issue 4: No Effect of this compound on a Supposedly Sensitive Cell Line
-
Question: I am not observing any significant decrease in proliferation in a cell line that is reported to be sensitive to this compound. What should I check?
-
Answer:
-
Drug Potency: Verify the quality and concentration of your this compound stock solution. If possible, test its activity on a well-characterized, highly sensitive positive control cell line.
-
Cell Line Misidentification or Contamination: There is a possibility of cell line cross-contamination or misidentification. Use STR profiling to authenticate your cell line.
-
Acquired Resistance: If the cells have been cultured for a long time in the presence of low levels of the drug, they may have developed resistance. Start a fresh culture from a frozen, low-passage stock.
-
Assay Window: Ensure your assay has a sufficient dynamic range to detect a decrease in proliferation. This includes optimizing the initial cell seeding density and the assay duration.
-
Experimental Protocols
General Workflow for a Cell Proliferation Assay
The following diagram outlines a typical workflow for assessing the effect of this compound on cell proliferation.
Caption: General workflow for a this compound proliferation assay.
Detailed Protocol: MTT Assay
This protocol provides a general guideline for performing an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the effect of this compound on cell proliferation.
Materials:
-
NSCLC cell line with EGFR exon 20 insertion mutation
-
Complete cell culture medium (consider using phenol red-free medium for the assay)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), sterile
-
MTT solution (5 mg/mL in PBS, sterile-filtered and stored protected from light)
-
Solubilization solution (e.g., 10% SDS in 0.01 N HCl, or acidic isopropanol)
-
96-well flat-bottom cell culture plates
-
Multichannel pipette
Procedure:
-
Cell Seeding:
-
Harvest and count cells. Ensure cell viability is >95% using a method like trypan blue exclusion.
-
Dilute the cell suspension to the optimized seeding density in complete culture medium.
-
Seed 100 µL of the cell suspension into the inner 60 wells of a 96-well plate.
-
Add 100 µL of sterile PBS or media to the outer wells to minimize edge effects.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in culture medium to achieve the desired final concentrations. Also, prepare a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration).
-
Carefully remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control to the appropriate wells.
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
After the MTT incubation, carefully remove the medium containing MTT. Be cautious not to disturb the formazan crystals.
-
Add 100 µL of the solubilization solution to each well.
-
Mix thoroughly on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.[22]
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank (media only) wells from all other readings.
-
Normalize the data to the vehicle control (considered 100% viability).
-
Plot the percentage of cell viability versus the log of this compound concentration and use a non-linear regression analysis to determine the IC50 value.
-
References
- 1. Discovery of this compound, a new irreversible tyrosine kinase inhibitor indicated for the treatment of non-small-cell lung cancer harboring EGFR exon 20 insertion mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Real-world efficacy and safety of this compound in EGFR exon 20 insertion-mutated lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. EGFR exon 20 insertion mutations in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lung.org [lung.org]
- 6. HER2 exon 20 insertions in non-small-cell lung cancer are sensitive to the irreversible pan-HER receptor tyrosine kinase inhibitor pyrotinib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Non-small Cell Lung Cancer with EGFR or HER2 Exon 20 Insertion Mutations: Diagnosis and Treatment Options - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Structural Basis for the Functional Changes by EGFR Exon 20 Insertion Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Spotlight on this compound (TAK-788) in NSCLC with EGFR Exon 20 Insertion Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preclinical Characterization of this compound Highlights the Putative Therapeutic Window of This Novel EGFR Inhibitor to EGFR Exon 20 Insertion Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | HER2 Exon 20 Insertion Mutations in Lung Adenocarcinoma: Case Series and Response to Pyrotinib [frontiersin.org]
- 14. biocompare.com [biocompare.com]
- 15. Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 16. helix.dnares.in [helix.dnares.in]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. texaschildrens.org [texaschildrens.org]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. A comparative study of colorimetric cell proliferation assays in immune cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchhub.com [researchhub.com]
- 23. researchgate.net [researchgate.net]
Technical Support Center: Mobocertinib Resistance and the T790M Mutation
This technical support center provides researchers, scientists, and drug development professionals with detailed information on the role of the EGFR T790M mutation in acquired resistance to mobocertinib.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary target?
This compound is an oral, irreversible tyrosine kinase inhibitor (TKI) designed to selectively target epidermal growth factor receptor (EGFR) with exon 20 insertion (ex20ins) mutations.[1][2] These mutations are a distinct subgroup of EGFR alterations in non-small cell lung cancer (NSCLC) that are generally less responsive to first- and second-generation EGFR TKIs.[3] this compound was granted accelerated approval for adult patients with locally advanced or metastatic NSCLC harboring EGFR ex20ins mutations whose disease has progressed on or after platinum-based chemotherapy.[3][4]
Q2: What is the EGFR T790M mutation?
The T790M mutation is a missense mutation in exon 20 of the EGFR gene. It involves the substitution of threonine (T) with methionine (M) at position 790.[5] This specific location is known as the "gatekeeper" residue within the ATP-binding pocket of the EGFR kinase domain. The T790M mutation is the most common mechanism of acquired resistance to first- and second-generation EGFR TKIs.[5] It confers resistance by increasing the receptor's affinity for ATP, which reduces the potency of ATP-competitive inhibitors.[6]
Q3: Does the T790M mutation confer resistance to this compound?
Yes, the emergence of a secondary T790M mutation is a recognized mechanism of acquired resistance to this compound in tumors with certain EGFR exon 20 insertion mutations.[7][8] However, it is not the only mechanism. The development of T790M or another mutation, C797S, can depend on the specific type of the original ex20ins mutation.[7][9] For instance, in cellular models with insASV, insNPH, and insH mutations, both T790M and C797S have been identified as contributing to this compound resistance.[7]
Q4: What are the primary on-target mechanisms of acquired resistance to this compound?
The primary on-target mechanisms of acquired resistance to this compound are secondary mutations in the EGFR kinase domain. The most frequently cited are:
-
EGFR T790M: Emergence of this mutation has been observed in circulating tumor DNA (ctDNA) from patients who progressed on this compound and has been shown to confer resistance in vitro.[8]
-
EGFR C797S: This mutation is also a key driver of resistance.[7] It is particularly problematic as it prevents the covalent binding of irreversible inhibitors like this compound.[10]
Besides these on-target mutations, resistance can also be driven by EGFR-independent mechanisms, such as the activation of bypass signaling pathways (e.g., MAPK/RAS pathway alterations).[8][11][12]
Q5: Are there effective treatments for patients who develop T790M-mediated resistance to this compound?
Yes, preclinical studies suggest that other EGFR TKIs may be effective in this scenario. Specifically, sunvozertinib and zipalertinib have demonstrated good activity against cells that have acquired the T790M mutation and are resistant to this compound.[7][9][13] This suggests a potential sequential treatment strategy for patients who develop this specific resistance mechanism.
Troubleshooting Guides
Issue 1: My EGFR ex20ins cell line shows unexpected viability after this compound treatment.
-
Question: I am treating my EGFR ex20ins-positive cell line (e.g., carrying insASV or insNPH) with this compound, but I'm observing higher-than-expected cell survival. What could be the cause?
-
Answer: There are several possibilities:
-
Pre-existing Resistance: Your cell line may have a sub-clonal population with a pre-existing resistance mutation, such as T790M. This is rare but possible.
-
Incorrect Drug Concentration: Ensure that the this compound concentration is appropriate for the specific ex20ins mutation. IC50 values can vary between different insertion variants.
-
De Novo Resistance via Bypass Pathways: The cells may have intrinsic resistance through the activation of bypass signaling pathways.[8] Consider performing a phosphoproteomic screen or Western blot analysis for key nodes in pathways like MAPK/ERK and PI3K/AKT.
-
Experimental Conditions: Verify the stability of this compound in your culture medium over the course of the experiment and ensure accurate cell seeding densities.
-
Issue 2: I am having difficulty generating a stable this compound-resistant cell line.
-
Question: I am trying to generate a this compound-resistant cell line through chronic drug exposure, but the cells are dying off or not developing resistance. What can I do?
-
Answer: Establishing resistant lines can be challenging. Consider the following:
-
Dose Escalation Strategy: Instead of a single high concentration, use a dose-escalation approach. Start with a concentration around the IC50 for the parental cell line. Once the cells recover and resume proliferation, gradually increase the this compound concentration.
-
Lower Drug Concentrations: Research indicates that the emergence of the T790M mutation was more frequent in cells treated with lower, rather than higher, concentrations of this compound.[7][9] A lower selective pressure might allow for the survival and expansion of clones with specific resistance mutations.
-
Use of Mutagens: To increase the mutation rate, a low dose of a mutagen like N-ethyl-N-nitrosourea (ENU) can be used in the initial phase of the experiment, as described in some published protocols.[7]
-
Patience and Time: The process can take several months. Monitor the cultures closely and be patient.
-
Issue 3: How do I confirm the mechanism of resistance in my newly generated this compound-resistant cell line?
-
Question: I have successfully generated a resistant cell line. What is the next step to identify the resistance mechanism?
-
Answer: A logical workflow is essential:
-
Confirm Resistance Phenotype: Perform a dose-response assay to quantify the shift in the IC50 for this compound in your resistant line compared to the parental line.
-
Sequence the EGFR Gene: Extract genomic DNA from both parental and resistant cells and perform Sanger or next-generation sequencing (NGS) of the EGFR gene, focusing on the kinase domain (exons 18-24). Look for secondary mutations like T790M and C797S.
-
Analyze Bypass Pathways: If no on-target EGFR mutations are found, investigate bypass mechanisms. Use Western blotting to check for hyperactivation of downstream effectors like p-ERK and p-AKT.[12] An NGS panel covering common cancer-related genes can help identify mutations in pathways like KRAS or amplifications in MET.[11][14]
-
Data Presentation
Table 1: Comparative IC50 Values of this compound Against Various EGFR Mutations
| EGFR Mutation Status | This compound IC50 (nM) | Potency vs. Wild-Type (WT) | Citation(s) |
| Wild-Type EGFR | 34.5 | Baseline | [15] |
| Exon 20 Insertions | 4.3 - 22.5 | 1.5 to 8-fold more potent | [15] |
| Common Mutations (del19, L858R) | 2.7 - 3.3 | ~10 to 12-fold more potent | [15] |
| T790M Resistance Mutation | 6.3 - 21.3 | 1.6 to 5.5-fold more potent | [15] |
Note: Data is derived from in vitro cellular assays and serves as a general guide. Actual IC50 values may vary based on the specific cell line and experimental conditions.
Experimental Protocols
Protocol: Generation of this compound-Resistant Cell Lines
This protocol outlines a general method for developing acquired resistance to this compound in EGFR ex20ins-mutant cancer cell lines.
1. Materials:
-
Parental EGFR ex20ins-positive NSCLC cell line (e.g., Ba/F3 cells transduced with a specific ex20ins mutation).
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS and appropriate supplements).
-
This compound (dissolved in DMSO to create a stock solution).
-
N-ethyl-N-nitrosourea (ENU) (Optional, for mutagenesis).
-
Standard cell culture equipment.
2. Methodology:
-
Determine Parental IC50: First, perform a dose-response assay to accurately determine the IC50 of this compound for the parental cell line.
-
Initiate Chronic Exposure: Seed the parental cells at a density of 5 x 10^5 cells/mL in their complete growth medium.
-
(Optional) Mutagenesis: Add ENU at a final concentration of 50 µg/mL for 24 hours. After 24 hours, wash the cells twice with PBS to remove the mutagen and resuspend them in fresh medium.
-
Initial Drug Treatment: Add this compound at a starting concentration equal to the IC50 of the parental cells.
-
Culture Maintenance: Maintain the cells in culture with the continuous presence of this compound. Replace the medium every 2-3 days. Initially, a significant portion of the cells will die.
-
Monitor for Recovery: Monitor the culture for the emergence of proliferating cell populations. This may take several weeks to months.
-
Dose Escalation: Once the cell population has stabilized and is actively proliferating in the presence of the initial drug concentration, gradually increase the concentration of this compound. A typical escalation would be to double the concentration.
-
Establish Stable Resistant Line: Repeat the dose escalation until the cells can proliferate in a concentration of this compound that is at least 10-fold higher than the parental IC50. At this point, the line is considered resistant.
-
Characterization: Characterize the established resistant line by confirming the IC50 shift and proceeding with molecular analysis (EGFR sequencing, pathway analysis) as described in the Troubleshooting Guide.
Visualizations
Caption: EGFR signaling and TKI inhibition in the context of T790M resistance.
Caption: Workflow for identifying mechanisms of this compound resistance.
Caption: Logical relationship between EGFR mutations and TKI sensitivity.
References
- 1. This compound: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound Succinate? [synapse.patsnap.com]
- 3. This compound: Mechanism of action, clinical, and translational science - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharmacytimes.com [pharmacytimes.com]
- 5. oncologypro.esmo.org [oncologypro.esmo.org]
- 6. The T790M mutation in EGFR kinase causes drug resistance by increasing the affinity for ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Secondary Mutations of the EGFR Gene That Confer Resistance to this compound in EGFR Exon 20 Insertion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. Preclinical Characterization of this compound Highlights the Putative Therapeutic Window of This Novel EGFR Inhibitor to EGFR Exon 20 Insertion Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. The Impact of On-Target Resistance Mediated by EGFR-T790M or EGFR-C797S on EGFR Exon 20 Insertion Mutation Active Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Resistance mechanisms of EGFR tyrosine kinase inhibitors, in EGFR exon 20 insertion-mutant lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Discovery of this compound, a new irreversible tyrosine kinase inhibitor indicated for the treatment of non-small-cell lung cancer harboring EGFR exon 20 insertion mutations - PMC [pmc.ncbi.nlm.nih.gov]
Mobocertinib Off-Target Kinase Inhibition: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate and mitigate the off-target effects of mobocertinib in your experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is an oral, irreversible tyrosine kinase inhibitor (TKI) designed to potently and selectively target epidermal growth factor receptor (EGFR) with exon 20 insertion (ex20ins) mutations.[1][2] It forms a covalent bond with the cysteine 797 residue in the ATP-binding site of EGFR, leading to sustained inhibition of the receptor's kinase activity.[3] This targeted action makes it a valuable tool for studying and treating non-small cell lung cancer (NSCLC) harboring these specific mutations.
Q2: What are the known off-target kinases of this compound?
While designed for selectivity, this compound is known to inhibit other kinases at clinically relevant concentrations. The most well-documented off-targets are other members of the ErbB family, namely HER2 (ErbB2) and HER4 (ErbB4), as well as B-lymphoid tyrosine kinase (BLK).[4] A broader kinase screen revealed that at a concentration of 1 µM, this compound can inhibit 28 out of 490 kinases by more than 50%.[5]
Q3: What are the observable in vitro consequences of this compound's off-target inhibition?
Off-target inhibition by this compound can lead to several observable effects in cell-based assays, which can complicate data interpretation. These may include:
-
Inhibition of wild-type EGFR: This can lead to side effects in clinical settings, such as diarrhea and rash, and can confound in vitro experiments that are not using EGFR-null cell lines.[6]
-
Modulation of HER2 and HER4 signaling: If your cell model expresses these receptors, you may observe effects on downstream pathways independent of EGFR ex20ins inhibition.
-
Unintended effects on other signaling pathways: Inhibition of kinases like BLK or others identified in broad kinase screens could lead to unexpected phenotypic changes in your cellular models.
Q4: How can I experimentally mitigate the off-target effects of this compound?
Mitigating off-target effects is crucial for ensuring that your experimental results are due to the inhibition of the intended target. Here are some strategies you can employ in a laboratory setting:
-
Dose-Response Analysis: Conduct a thorough dose-response study to identify the optimal concentration of this compound that provides maximal inhibition of EGFR ex20ins while minimizing off-target effects.
-
Use of Appropriate Controls:
-
Cell lines with and without the target: Compare the effects of this compound on cell lines endogenously expressing EGFR ex20ins versus those with wild-type EGFR or EGFR knockout lines.
-
Rescue experiments: After treatment with this compound, attempt to rescue the observed phenotype by expressing a drug-resistant mutant of your target kinase.
-
-
Combination Therapy (Experimental Approach):
-
Lowering the Dose: In some cases, reducing the concentration of this compound can help to minimize off-target effects while still maintaining a sufficient level of on-target inhibition.[9]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Unexpected cell toxicity or phenotype not consistent with EGFR inhibition. | Off-target kinase inhibition. | 1. Perform a Western blot to check the phosphorylation status of known off-target kinases (e.g., HER2, BLK) and their downstream effectors. 2. Conduct a kinome-wide activity assay to identify other affected kinases. 3. Implement mitigation strategies such as dose reduction or combination with a specific inhibitor for the identified off-target. |
| Difficulty in achieving a selective inhibitory window in cell-based assays. | High expression of off-target kinases in the chosen cell model. | 1. Characterize the expression levels of key off-target kinases (EGFR-WT, HER2) in your cell line. 2. If possible, switch to a cell line with lower expression of the problematic off-target kinase. 3. Use a lower concentration of this compound in combination with a more sensitive detection method for your primary endpoint. |
| Inconsistent results between different experimental batches. | Variability in cell culture conditions affecting kinase expression or signaling. | 1. Standardize cell passage number and seeding density. 2. Regularly perform quality control checks on your cell lines, including authentication and mycoplasma testing. 3. Ensure consistent incubation times and drug concentrations. |
Data Presentation
This compound Kinase Selectivity Profile
The following tables summarize the inhibitory activity of this compound against its intended targets and known off-targets.
Table 1: On-Target Activity of this compound against EGFR Exon 20 Insertion Mutants
| EGFR Mutant | IC50 (nM) |
| D770_N771insSVD | 22.5 |
| A767_V769dupASV | 10.9 |
| H773_V774insH | - |
| N771_H773dupNPH | 18.1 |
| A763_Y764insFQEA | 11.8 |
| M766_A767insASVMA | - |
| V769_D770insASV | - |
| Wild-Type EGFR | 34.5 |
Data sourced from preclinical studies.[1] A lower IC50 value indicates greater potency.
Table 2: Known Off-Target Kinase Inhibition by this compound
| Off-Target Kinase | % Inhibition @ 1µM | IC50 (nM) |
| HER2 (ErbB2) | >50% | - |
| HER4 (ErbB4) | >50% | - |
| BLK | >50% | - |
A comprehensive list of IC50 values for all off-target kinases is not publicly available. The percentage of inhibition data is from a broad kinase screen.[5]
Experimental Protocols
In Vitro Kinase Inhibition Assay
This protocol is a general guideline for assessing the inhibitory activity of this compound against a purified kinase.
Materials:
-
Purified recombinant kinase (e.g., EGFR ex20ins mutant, HER2)
-
Kinase-specific substrate peptide
-
This compound (at various concentrations)
-
ATP (radiolabeled or non-radiolabeled, depending on the detection method)
-
Kinase reaction buffer
-
Detection reagents (e.g., scintillation fluid, fluorescence-based detection kit)
-
96-well plates
Procedure:
-
Prepare a serial dilution of this compound in the kinase reaction buffer.
-
In a 96-well plate, add the purified kinase, the specific substrate peptide, and the diluted this compound or vehicle control.
-
Pre-incubate the plate at 30°C for 10-15 minutes.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction for the optimized time (e.g., 30-60 minutes) at 30°C.
-
Stop the reaction according to the specific assay kit instructions (e.g., by adding a stop solution).
-
Quantify the kinase activity using an appropriate detection method (e.g., scintillation counting for radiolabeled ATP, or fluorescence/luminescence for non-radioactive methods).
-
Plot the percentage of kinase inhibition against the log of this compound concentration and determine the IC50 value using non-linear regression analysis.
Cell Viability (MTT) Assay
This protocol measures the effect of this compound on cell proliferation and viability.
Materials:
-
Cells of interest (e.g., NSCLC cell line with EGFR ex20ins)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in complete cell culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle-only control.
-
Incubate the cells for the desired treatment duration (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot against the log of this compound concentration to determine the IC50 value.
Western Blotting for EGFR Pathway Activation
This protocol allows for the assessment of the phosphorylation status of EGFR and its downstream signaling proteins.
Materials:
-
Cell lysates from cells treated with this compound
-
Protein electrophoresis equipment (gels, running buffer, transfer system)
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-pEGFR, anti-total EGFR, anti-pAKT, anti-total AKT, anti-pERK, anti-total ERK, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with various concentrations of this compound for a specified time.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Analyze the band intensities to determine the relative levels of protein phosphorylation.
Visualizations
Caption: this compound's on-target and off-target inhibition profile.
References
- 1. Preclinical Characterization of this compound Highlights the Putative Therapeutic Window of This Novel EGFR Inhibitor to EGFR Exon 20 Insertion Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Strategies to Inhibit Tyrosine Kinases - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Targeting HER2 Exon 20 Insertion-Mutant Lung Adenocarcinoma with a Novel Tyrosine Kinase Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An overview of kinase downregulators and recent advances in discovery approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. tandfonline.com [tandfonline.com]
- 7. cancernetwork.com [cancernetwork.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Covalent inhibitors in strategic therapeutic design | CAS [cas.org]
Validation & Comparative
A Comparative Guide: Mobocertinib vs. Osimertinib for EGFR Exon 20 Insertion-Positive Non-Small Cell Lung Cancer
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted therapies for non-small cell lung cancer (NSCLC) is continually evolving, particularly for patients with challenging mutations such as epidermal growth factor receptor (EGFR) exon 20 insertions. This guide provides an objective comparison of two tyrosine kinase inhibitors (TKIs), mobocertinib and osimertinib, in the context of preclinical and clinical models of EGFR exon 20 insertion-positive NSCLC.
Mechanism of Action and Preclinical Efficacy
This compound is an oral, first-in-class, irreversible TKI specifically designed to target EGFR exon 20 insertion mutations.[1][2][3] It binds irreversibly to and inhibits these mutations at lower concentrations than wild-type EGFR.[1] Preclinical studies have demonstrated that this compound effectively inhibits the proliferation of cells driven by various EGFR exon 20 insertion mutation variants at concentrations that are 1.5- to 10-fold lower than those required to inhibit wild-type EGFR signaling.[1] In animal xenograft models with EGFR exon 20 insertions, this compound has shown significant antitumor activity.[1]
Osimertinib, a third-generation EGFR TKI, is highly effective against sensitizing EGFR mutations (like exon 19 deletions and L858R) and the T790M resistance mutation.[4][5][6] Its mechanism involves irreversible binding to the cysteine-797 residue in the ATP-binding site of the mutant EGFR.[4] However, its efficacy against EGFR exon 20 insertion mutations at the standard 80 mg daily dose is limited.[7] Preclinical models suggest that higher concentrations of osimertinib may be necessary to inhibit these mutations, but this comes with the potential for increased toxicity due to effects on wild-type EGFR.[7][8] Some preclinical data have proposed a potential, though controversial, efficacy for osimertinib in this setting.[7][9]
Preclinical Efficacy Data
The following table summarizes the in vitro inhibitory concentrations (IC50) of this compound and osimertinib against various EGFR mutations from preclinical studies.
| Cell Line/Mutation | This compound IC50 (nM) | Osimertinib IC50 (nM) | Reference |
| EGFR Exon 20 (A767_V769dupASV) | Lower than EGFR-WT | Less effective than this compound | [8] |
| EGFR Exon 20 (D770_N771insSVD) | Lower than EGFR-WT | Less effective than this compound | [8] |
| EGFR Exon 20 (H773_V774insH) | Lower than EGFR-WT | Less effective than this compound | [8] |
| EGFR del19 | Lower than Exon 20 insertions | Favorable therapeutic window | [8] |
| EGFR L858R | Lower than Exon 20 insertions | Favorable therapeutic window | [8] |
| EGFR-WT | Higher than Exon 20 insertions | Less favorable therapeutic window | [8] |
Clinical Trial Data and Patient Outcomes
This compound
This compound received accelerated approval from the FDA in September 2021 for the treatment of adult patients with locally advanced or metastatic NSCLC with EGFR exon 20 insertion mutations whose disease has progressed on or after platinum-based chemotherapy.[1][2][10] This approval was based on the results of the international, non-randomized, multi-cohort Phase 1/2 clinical trial (NCT02716116).[1][10][11][12]
However, the subsequent Phase 3 EXCLAIM-2 trial (NCT04129502), which evaluated this compound as a first-line treatment versus platinum-based chemotherapy, did not meet its primary endpoint of progression-free survival.[11][13] This led to the initiation of a voluntary worldwide withdrawal of the drug.[11]
The table below summarizes key efficacy data for this compound in platinum-pretreated patients.
| Efficacy Endpoint | This compound (Phase 1/2 Trial, Platinum-Pretreated) | Real-World Data (Standard of Care) | Reference |
| Overall Response Rate (ORR) | 28% (IRC assessed) | 11.9% | [1][14][15] |
| Median Duration of Response (DoR) | 17.5 months | Not Reported | [1][10] |
| Median Progression-Free Survival (PFS) | 7.3 months (IRC assessed) | 3.3 months | [11][12][14][15] |
| Median Overall Survival (OS) | 24.0 months | 12.4 months | [12][14][15] |
IRC: Independent Review Committee
Osimertinib
Prospective clinical trials evaluating the efficacy of standard-dose osimertinib (80 mg/day) in patients with EGFR exon 20 insertion-positive NSCLC have shown limited clinical activity.[7] One Phase I/II study reported no objective responses, with a median progression-free survival of 3.8 months.[7] There is ongoing research, including a Phase II study (NCT03066206), to further evaluate osimertinib in this patient population, potentially at higher doses.[9][16][17][18]
Safety and Tolerability
This compound: The most common adverse reactions (>20%) observed in clinical trials were diarrhea, rash, nausea, stomatitis, vomiting, decreased appetite, paronychia, fatigue, dry skin, and musculoskeletal pain.[1] this compound's label also includes a warning for QTc prolongation and Torsades de Pointes.[10]
Osimertinib: At the standard 80mg dose, osimertinib is generally well-tolerated. Common side effects include diarrhea, rash, dry skin, and nail toxicity. More serious but less common side effects can include interstitial lung disease/pneumonitis and cardiac issues such as QTc interval prolongation.[6][19] The safety profile of higher doses of osimertinib in the context of EGFR exon 20 insertions is not well established.
Experimental Protocols
In Vitro Proliferation Assays
To determine the half-maximal inhibitory concentration (IC50) of this compound and other TKIs, various cell lines harboring different EGFR mutations (including exon 20 insertions, exon 19 deletions, L858R, and wild-type) are used.[8][20]
-
Cell Culture: Cells are cultured in appropriate media supplemented with growth factors.
-
Drug Treatment: Cells are seeded in multi-well plates and treated with serial dilutions of the TKIs for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability is measured using a colorimetric assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay.
-
Data Analysis: The results are normalized to untreated controls, and IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.
Clinical Trial Protocol (Phase 1/2 Study of this compound - NCT02716116)
This was a 3-part, open-label, non-randomized clinical trial.[12]
-
Patient Population: The trial enrolled patients with locally advanced or metastatic NSCLC with documented EGFR exon 20 insertion mutations who had previously received platinum-based chemotherapy.[1][10][12]
-
Treatment: Patients received this compound at a dose of 160 mg orally once daily.[1][12][21]
-
Primary Endpoints: The primary endpoints were overall response rate (ORR) as assessed by an Independent Review Committee (IRC) and duration of response (DoR).[10]
-
Tumor Assessments: Tumor responses were evaluated every 6 weeks for the first 24 weeks and then every 9 weeks thereafter, using Response Evaluation Criteria in Solid Tumors (RECIST) v1.1.
-
Safety Monitoring: Adverse events were monitored continuously and graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI CTCAE).
Visualizations
Signaling Pathway
Caption: EGFR signaling pathway with points of inhibition for this compound and osimertinib.
Experimental Workflow
Caption: Workflow for preclinical and clinical evaluation of TKIs in EGFR exon 20 models.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. This compound: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of this compound, a new irreversible tyrosine kinase inhibitor indicated for the treatment of non-small-cell lung cancer harboring EGFR exon 20 insertion mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Osimertinib mesylate? [synapse.patsnap.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A phase I/II study of osimertinib in EGFR exon 20 insertion mutation-positive non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preclinical Characterization of this compound Highlights the Putative Therapeutic Window of This Novel EGFR Inhibitor to EGFR Exon 20 Insertion Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Osimertinib as treatment for EGFR exon 20 insertion-positive lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pharmacytimes.com [pharmacytimes.com]
- 11. This compound: Mechanism of action, clinical, and translational science - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Treatment Outcomes and Safety of this compound in Platinum-Pretreated Patients With EGFR Exon 20 Insertion-Positive Metastatic Non-Small Cell Lung Cancer: A Phase 1/2 Open-label Nonrandomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. JNCCN 360 - Non–Small Cell Lung Cancer - this compound vs Chemotherapy in <em>EGFR</em> Exon 20 Insertion–Positive Advanced NSCLC [jnccn360.org]
- 14. Comparative effectiveness of this compound and standard of care in patients with NSCLC with EGFR exon 20 insertion mutations: An indirect comparison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. cancernetwork.com [cancernetwork.com]
- 16. Testing Osimertinib as a Treatment for Lung Cancers With an EGFR Exon 20 Change | Fred Hutchinson Cancer Center [fredhutch.org]
- 17. Osimertinib in Treating Patients With Stage IIIB-IV or Recurrent Non-small Cell Lung Cancer With EGFR Exon 20 Insertion Mutations [carle.org]
- 18. Facebook [cancer.gov]
- 19. aacrjournals.org [aacrjournals.org]
- 20. Preclinical characterization of this compound highlights the putative therapeutic window of this novel EGFR inhibitor to EGFR exon 20 insertion mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. ClinicalTrials.gov [clinicaltrials.gov]
A Preclinical Head-to-Head: Mobocertinib vs. Amivantamab in EGFR Exon 20 Insertion-Mutated NSCLC
For researchers, scientists, and drug development professionals, this guide provides a comprehensive preclinical comparison of two targeted therapies for non-small cell lung cancer (NSCLC) with epidermal growth factor receptor (EGFR) exon 20 insertion (Ex20ins) mutations: the small molecule tyrosine kinase inhibitor (TKI) mobocertinib and the bispecific antibody amivantamab. This document synthesizes available preclinical data to illuminate their respective mechanisms of action, in vitro and in vivo efficacy, and key experimental methodologies, enabling an informed perspective on their therapeutic potential.
Executive Summary
This compound and amivantamab represent distinct therapeutic strategies for targeting EGFR Ex20ins NSCLC, a notoriously difficult-to-treat cancer subtype. Preclinical evidence demonstrates that both agents exhibit potent anti-tumor activity in relevant models. This compound, an oral TKI, directly inhibits the kinase activity of EGFR with Ex20ins mutations. Amivantamab, an intravenously administered bispecific antibody, dually targets EGFR and the MET receptor, leading to receptor degradation and antibody-dependent cellular cytotoxicity. While direct head-to-head preclinical studies are limited, this guide consolidates data from various independent investigations to offer a comparative overview.
Mechanism of Action
This compound: Irreversible EGFR Tyrosine Kinase Inhibition
This compound is a first-in-class oral TKI specifically designed to target EGFR Ex20ins mutations.[1][2][3] It covalently and irreversibly binds to the cysteine 797 residue within the ATP-binding pocket of the EGFR kinase domain.[4] This irreversible binding leads to sustained inhibition of EGFR signaling pathways, including the PI3K/AKT and MAPK pathways, ultimately suppressing tumor cell proliferation and survival.[5][6] this compound was developed to have a broad inhibitory profile against various EGFR kinase domain mutations.[7]
Figure 1. this compound's Mechanism of Action.
Amivantamab: Dual EGFR and MET Targeting
Amivantamab is a fully human bispecific antibody with two distinct binding arms: one targeting the extracellular domain of EGFR and the other targeting the MET receptor.[8][9] This dual-targeting approach confers a multi-faceted mechanism of action:
-
Ligand Blockade: Amivantamab prevents the binding of ligands, such as EGF and HGF, to their respective receptors, thereby inhibiting downstream signaling.[10]
-
Receptor Degradation: Upon binding, amivantamab induces the internalization and subsequent lysosomal degradation of both EGFR and MET receptors.[11]
-
Antibody-Dependent Cellular Cytotoxicity (ADCC): The Fc region of amivantamab can engage with immune effector cells, such as natural killer (NK) cells, leading to the destruction of tumor cells.[8]
This multi-pronged attack disrupts key oncogenic signaling pathways and leverages the immune system to combat the tumor.[12]
Figure 2. Amivantamab's Multi-faceted Mechanism.
In Vitro Efficacy
This compound
This compound has demonstrated potent inhibitory activity against a range of EGFR Ex20ins mutations in preclinical studies. In Ba/F3 cells engineered to express various EGFR Ex20ins mutations, this compound exhibited IC50 values ranging from 4.3 nM to 22.5 nM.[13] Notably, it also showed activity in patient-derived cell lines. For instance, in the CUTO14 cell line (harboring an ASV mutation), the IC50 of this compound was 33 nM, which was significantly more potent than other EGFR TKIs like erlotinib, gefitinib, and osimertinib.[13] Similarly, in the LU0387 cell line (NPH mutation), this compound had an IC50 of 21 nM.[13]
| Cell Line / Model | EGFR Ex20 Insertion Mutation | This compound IC50 (nM) | Reference |
| Ba/F3 | NPG | 4.3 | [13] |
| Ba/F3 | ASV | 10.9 | [13] |
| Ba/F3 | FQEA | 11.8 | [13] |
| Ba/F3 | NPH | 18.1 | [13] |
| Ba/F3 | SVD | 22.5 | [13] |
| CUTO14 (Patient-Derived) | ASV | 33 | [13] |
| LU0387 (Patient-Derived) | NPH | 21 | [13] |
Amivantamab
Amivantamab has also shown significant in vitro activity against cell lines with EGFR Ex20ins mutations. In Ba/F3 cells expressing five different EGFR Ex20ins mutations, amivantamab treatment led to a dose-dependent decrease in cell viability.[14] This anti-proliferative effect was observed to be superior to that of first- and third-generation EGFR TKIs in the same models.[14]
| Cell Line / Model | EGFR Ex20 Insertion Mutation | Effect of Amivantamab | Reference |
| Ba/F3 | D770delinsGY | Significant dose-dependent decrease in cell viability | [14] |
| Ba/F3 | H773_V774insH | Significant dose-dependent decrease in cell viability | [14] |
| Patient-Derived Cells (PDCs) | P772insPNP | Potent antitumor activity | [15] |
| Patient-Derived Cells (PDCs) | S768_D770dup | Potent antitumor activity | [15] |
In Vivo Efficacy
This compound
In vivo studies using xenograft models have corroborated the anti-tumor activity of this compound. In a patient-derived xenograft (PDX) model with an EGFR Ex20ins ASV mutation (CTG-2842), oral administration of this compound at 15 mg/kg daily resulted in substantial tumor regression of 92%.[1] Furthermore, in a murine orthotopic model with the NPH mutation (LU0387), this compound at 30 mg/kg daily induced 87% tumor regression.[1]
| Animal Model | Tumor Model | EGFR Ex20 Insertion Mutation | This compound Treatment | Tumor Growth Inhibition/Regression | Reference |
| Mouse Xenograft | CTG-2842 (PDX) | ASV | 15 mg/kg/day (oral) | 92% regression | [1] |
| Mouse Orthotopic | LU0387 | NPH | 30 mg/kg/day (oral) | 87% regression | [1] |
Amivantamab
Amivantamab has demonstrated robust in vivo efficacy in various xenograft models. In xenografts derived from Ba/F3 cells with EGFR Ex20ins mutations (D770delinsGY and H773_V774insH), treatment with amivantamab at 30 mg/kg twice weekly resulted in reduced tumor volumes compared to controls.[14] Importantly, in vivo studies have suggested that the efficacy of amivantamab is superior to that of the EGFR monoclonal antibody cetuximab and the experimental Ex20ins-targeted TKI poziotinib.[16]
| Animal Model | Tumor Model | EGFR Ex20 Insertion Mutation | Amivantamab Treatment | Outcome | Reference |
| NOG Mouse Xenograft | Ba/F3 | D770delinsGY | 30 mg/kg twice weekly (IP) | Reduced tumor volume | [14] |
| NOG Mouse Xenograft | Ba/F3 | H773_V774insH | 30 mg/kg twice weekly (IP) | Reduced tumor volume | [14] |
| NOG Mouse Xenograft | DFCI-127 (PDC) | P772insPNP | 30 mg/kg twice weekly (IP) | Reduced tumor volume | [14] |
| BALB/c Nude Mouse Xenograft | YU-1163 (PDC) | S768_D770dup | 30 mg/kg twice weekly (IP) | Reduced tumor volume | [14] |
Experimental Protocols
In Vitro Cell Viability Assays
-
Cell Lines: Ba/F3 murine pro-B cells were engineered to express various human EGFR Ex20ins mutations. Patient-derived cell lines such as CUTO14 and LU0387 were also utilized.[13]
-
Methodology: Cells were typically seeded in 96-well plates and treated with a range of drug concentrations for 72 hours. Cell viability was assessed using assays such as CellTiter-Glo, which measures ATP levels as an indicator of metabolically active cells.[14] IC50 values were calculated from dose-response curves.
Figure 3. Workflow for In Vitro Viability Assays.
In Vivo Xenograft Studies
-
Animal Models: Immunocompromised mice, such as NOG mice or BALB/c nude mice, were used for xenograft studies.[14]
-
Tumor Implantation: Ba/F3 cells expressing EGFR Ex20ins mutations or patient-derived cells were subcutaneously or orthotopically implanted into the mice.[1][14]
-
Treatment: Once tumors reached a specified volume, mice were treated with either this compound (administered orally) or amivantamab (administered intraperitoneally).[1][14]
-
Efficacy Assessment: Tumor volume was measured regularly to assess the anti-tumor efficacy of the treatments. At the end of the study, tumors could be harvested for further analysis, such as western blotting to examine downstream signaling pathways.[14]
Conclusion
Preclinical data strongly support the therapeutic potential of both this compound and amivantamab in the treatment of NSCLC harboring EGFR exon 20 insertion mutations. This compound demonstrates potent and selective inhibition of the EGFR kinase, leading to significant tumor regression in in vivo models. Amivantamab, with its unique dual-targeting mechanism, also shows robust anti-tumor activity and offers the additional benefit of engaging the immune system. The choice between these agents in a clinical setting may be guided by factors such as the specific EGFR Ex20ins variant, the presence of MET co-alterations, and the patient's overall clinical profile. Further head-to-head preclinical and clinical studies are warranted to definitively establish the comparative efficacy and optimal sequencing of these promising targeted therapies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. filedn.com [filedn.com]
- 3. This compound (TAK-788): A Targeted Inhibitor of EGFR Exon 20 Insertion Mutants in Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of this compound Succinate? [synapse.patsnap.com]
- 6. What is this compound Succinate used for? [synapse.patsnap.com]
- 7. Preclinical Characterization of this compound Highlights the Putative Therapeutic Window of This Novel EGFR Inhibitor to EGFR Exon 20 Insertion Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. The User’s Guide to Amivantamab - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. Spotlight on this compound (TAK-788) in NSCLC with EGFR Exon 20 Insertion Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Antitumor Activity of Amivantamab (JNJ-61186372), an EGFR-MET Bispecific Antibody, in Diverse Models of EGFR Exon 20 Insertion-Driven NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Showdown: Mobocertinib vs. Poziotinib for EGFR and HER2 Exon 20 Insertions
A Head-to-Head Comparison for Researchers and Drug Development Professionals
The landscape of targeted therapies for non-small cell lung cancer (NSCLC) harboring epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) exon 20 insertion mutations is rapidly evolving. Among the promising therapeutic agents, mobocertinib and poziotinib have emerged as key players. This guide provides a comprehensive in vitro comparison of these two tyrosine kinase inhibitors (TKIs), presenting key inhibitory concentration data, detailed experimental methodologies, and visual representations of their mechanism of action to aid researchers in their drug development endeavors.
Executive Summary
This compound and poziotinib are both potent inhibitors of EGFR and HER2 kinases, particularly those with exon 20 insertion mutations, which are notoriously resistant to earlier-generation TKIs. In vitro studies demonstrate that both compounds exhibit significant activity against a range of exon 20 insertion variants. The following sections provide a detailed quantitative and qualitative comparison based on available preclinical data.
Data Presentation: Inhibitory Activity (IC50)
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The tables below summarize the in vitro IC50 values for this compound and poziotinib against various EGFR and HER2 mutations, compiled from multiple preclinical studies.
Table 1: Comparative IC50 Values of this compound and Poziotinib against EGFR Mutations
| EGFR Mutation | This compound IC50 (nM) | Poziotinib IC50 (nM) | Cell Line | Reference |
| Exon 20 Insertions | ||||
| A763_Y764insFQEA | 12 | 4 | Ba/F3 | [1] |
| A767_V769dupASV | 22.5 | 1.0 | Ba/F3 | [1] |
| D770_N771insSVD | 4.3 | 1.0 | Ba/F3 | [1] |
| H773_V774insH | 18 | 1.0 | Ba/F3 | [1] |
| Other Mutations | ||||
| L858R | 2.4 | 0.3 | Ba/F3 | [1] |
| del19 | 0.35 | 0.3 | Ba/F3 | [1] |
| L858R+T790M | 39 | 20 | Ba/F3 | [1] |
| del19+T790M | 118 | 20 | Ba/F3 | [1] |
| Wild-Type (WT) | 24 | 12 | Ba/F3 | [1] |
Table 2: Comparative IC50 Values of this compound and Poziotinib against HER2 Exon 20 Insertions
| HER2 Mutation | This compound IC50 (nM) | Poziotinib IC50 (nM) | Cell Line | Reference |
| A775_G776insYVMA | 110 | 4.7 | Ba/F3 | [2] |
| G776>VC | 32 | 1.8 | Ba/F3 | [2] |
| P780_Y781insGSP | 110 | 11 | Ba/F3 | [2] |
| G776>VC | 190 | 11 | H1781 | [2] |
Mechanism of Action and Signaling Pathway
Both this compound and poziotinib are irreversible TKIs that target the ATP-binding site of EGFR and HER2.[3][4] By binding to and inhibiting these receptor tyrosine kinases, they block the initiation of downstream signaling cascades that are crucial for cancer cell proliferation and survival, such as the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.[4]
Experimental Protocols
The following are generalized protocols for in vitro assays commonly used to evaluate the efficacy of TKIs like this compound and poziotinib. These protocols are synthesized from methodologies described in the cited literature.[1][2][5]
Cell Viability/Proliferation Assay (e.g., MTS or CellTiter-Glo®)
-
Cell Seeding: Plate cells (e.g., Ba/F3 or other relevant cancer cell lines) in 96-well plates at a predetermined density (e.g., 5,000 cells/well) in their appropriate growth medium.
-
Compound Treatment: After allowing the cells to adhere overnight, treat them with a serial dilution of this compound or poziotinib. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment:
-
MTS Assay: Add MTS reagent to each well and incubate for 1-4 hours. Measure the absorbance at 490 nm using a microplate reader.
-
CellTiter-Glo® Assay: Add CellTiter-Glo® reagent to each well, mix, and incubate for 10 minutes at room temperature. Measure the luminescence using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values by plotting the percentage of viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.
In Vitro Kinase Assay (e.g., ADP-Glo™ Kinase Assay)
-
Reaction Setup: In a 384-well plate, prepare a reaction mixture containing the recombinant human EGFR or HER2 kinase, the appropriate kinase buffer, and the specific substrate peptide.
-
Inhibitor Addition: Add varying concentrations of this compound or poziotinib to the reaction wells. Include a no-inhibitor control.
-
Initiation of Reaction: Add ATP to initiate the kinase reaction.
-
Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
-
ADP Detection:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.
-
-
Data Measurement: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP formed and thus reflects the kinase activity.
-
Data Analysis: Calculate the percentage of kinase inhibition for each drug concentration relative to the no-inhibitor control. Determine the IC50 values from the dose-response curves.
Conclusion
This guide provides a snapshot of the in vitro comparative landscape of this compound and poziotinib. Both TKIs demonstrate potent inhibitory activity against EGFR and HER2 exon 20 insertion mutations. The provided data and protocols serve as a valuable resource for researchers in the field of oncology and drug development, facilitating further investigation and the design of future preclinical and clinical studies. It is important to note that while in vitro data is crucial, in vivo efficacy and clinical outcomes are influenced by a multitude of additional factors.
References
- 1. Preclinical Characterization of this compound Highlights the Putative Therapeutic Window of This Novel EGFR Inhibitor to EGFR Exon 20 Insertion Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting HER2 Exon 20 Insertion–Mutant Lung Adenocarcinoma with a Novel Tyrosine Kinase Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Mechanisms and Clinical Activity of an EGFR and HER2 Exon 20-selective Kinase Inhibitor in Non-small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Mobocertinib's Antitumor Efficacy in EGFR Exon 20 Insertion-Positive Lung Cancer: A Comparative Analysis Using Patient-Derived Organoid Models
For Immediate Release
This guide provides a comparative analysis of mobocertinib's antitumor activity against non-small cell lung cancer (NSCLC) harboring epidermal growth factor receptor (EGFR) exon 20 insertion (ex20ins) mutations. Utilizing data from preclinical studies, we compare this compound's performance against other EGFR tyrosine kinase inhibitors (TKIs) and detail the experimental protocols for validating these findings in patient-derived organoid (PDO) models. This information is intended for researchers, scientists, and drug development professionals.
This compound is an oral TKI specifically designed to target EGFR ex20ins mutations, which are notoriously resistant to earlier generations of EGFR inhibitors.[1][2] Patient-derived organoids, three-dimensional cultures that recapitulate the genetic and phenotypic heterogeneity of a patient's tumor, have emerged as a powerful platform for preclinical drug evaluation and personalized medicine.[3][4]
Comparative Efficacy of this compound
Preclinical studies have demonstrated that this compound potently inhibits the viability of cell lines driven by various EGFR ex20ins mutations, showing superiority over other approved EGFR TKIs. The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound and other EGFR inhibitors against different EGFR ex20ins mutations in Ba/F3 isogenic cell lines, a well-established model for studying kinase inhibitor sensitivity.
Table 1: Comparative IC50 Values (nM) of EGFR TKIs Against EGFR Exon 20 Insertion Mutations
| EGFR Mutation | This compound | Osimertinib | Poziotinib | Erlotinib | Afatinib |
| A767_V769dupASV | 10.9 | >1000 | 4.1 | >1000 | 148 |
| D770_N771insSVD | 22.5 | >1000 | 6.2 | >1000 | >1000 |
| H773_V774insH | 18.1 | >1000 | 5.8 | >1000 | >1000 |
| A763_Y764insFQEA | 11.8 | 65 | 11.2 | >1000 | 28 |
| N771_H773dupNPH | 18.1 | >1000 | 8.3 | >1000 | >1000 |
| S768_D770dupSVD | 22.5 | >1000 | 12.5 | >1000 | >1000 |
| Wild-Type EGFR | 34.5 | 185 | 10.5 | 12 | 3 |
Data sourced from preclinical studies using Ba/F3 isogenic cell lines. Lower IC50 values indicate greater potency.
Table 2: IC50 Values (nM) of this compound in Patient-Derived Cell Lines with EGFR Exon 20 Insertions
| Cell Line | EGFR Mutation | This compound IC50 (nM) |
| CUTO14 | A767_V769dupASV | 25 |
| LU0387 | H773_V774insH | 30 |
Data from patient-derived cell lines further validates this compound's activity against common EGFR ex20ins mutations.[5]
Signaling Pathway and Experimental Workflow
This compound exerts its antitumor effect by irreversibly binding to the ATP-binding site of the mutated EGFR, thereby inhibiting its kinase activity and blocking downstream signaling pathways that promote cell proliferation and survival.[3][6] The following diagrams illustrate the EGFR signaling pathway and a typical experimental workflow for evaluating drug sensitivity in patient-derived organoids.
Experimental Protocols
The following is a generalized protocol for the establishment of patient-derived organoids from NSCLC tissue and subsequent drug sensitivity screening.
1. Patient-Derived Organoid (PDO) Culture
-
Tissue Acquisition: Fresh tumor tissue from NSCLC patients with confirmed EGFR exon 20 insertion mutations is collected in a sterile transport medium on ice.[3]
-
Tissue Processing: The tissue is washed with a sterile phosphate-buffered saline (PBS) solution and minced into small fragments (1-2 mm³).
-
Enzymatic Digestion: The minced tissue is incubated in a digestion medium containing collagenase and dispase at 37°C to dissociate the cells.
-
Cell Embedding: The resulting cell suspension is mixed with a basement membrane matrix (e.g., Matrigel) and plated as droplets in a culture plate.
-
Organoid Culture: After polymerization of the matrix, a specialized organoid growth medium is added. The medium is typically supplemented with growth factors such as EGF, Noggin, R-spondin, and FGF.[3]
-
Maintenance: The organoids are maintained in a humidified incubator at 37°C and 5% CO2. The medium is changed every 2-3 days. Organoids are passaged every 7-14 days by mechanical or enzymatic dissociation.
2. Drug Sensitivity Assay
-
Organoid Plating: Established organoids are dissociated into small fragments and seeded into 96-well or 384-well plates.
-
Drug Treatment: After allowing the organoids to reform for 24-48 hours, they are treated with a dilution series of this compound and other comparator drugs (e.g., osimertinib, standard chemotherapy agents). Wells with vehicle (DMSO) serve as negative controls.
-
Incubation: The treated organoids are incubated for 72-120 hours.
-
Viability Assessment: Cell viability is measured using a luminescent-based assay that quantifies ATP content (e.g., CellTiter-Glo® 3D).
-
Data Analysis: The luminescence readings are normalized to the vehicle-treated controls. The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
Conclusion
The available preclinical data strongly supports the potent and selective antitumor activity of this compound against NSCLC with EGFR exon 20 insertion mutations, a patient population with historically limited treatment options. Patient-derived organoid models provide a robust platform for further validating these findings and for exploring personalized treatment strategies. The detailed protocols provided herein offer a framework for conducting such comparative studies, which are crucial for advancing the development of targeted therapies for this challenging disease.
References
- 1. This compound: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: Mechanism of action, clinical, and translational science - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Patient-derived organoids of lung cancer based on organoids-on-a-chip: enhancing clinical and translational applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modeling Clinical Responses to Targeted Therapies by Patient-Derived Organoids of Advanced Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Spotlight on this compound (TAK-788) in NSCLC with EGFR Exon 20 Insertion Mutations - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Resistance: A Comparative Guide to Cross-Resistance Between Mobocertinib and Other EGFR Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mobocertinib (Exkivity) is an oral, irreversible tyrosine kinase inhibitor (TKI) developed to selectively target epidermal growth factor receptor (EGFR) exon 20 insertion (Ex20ins) mutations, a challenging subset of non-small cell lung cancer (NSCLC) historically resistant to earlier generation EGFR TKIs.[1][2][3] Despite its clinical activity, acquired resistance to this compound inevitably emerges, posing a significant clinical challenge.[1][4] Understanding the mechanisms of resistance and the potential for cross-resistance with other EGFR inhibitors is paramount for optimizing sequential therapies and developing novel combination strategies.
This guide provides an objective comparison of this compound's cross-resistance profile with alternative EGFR inhibitors, supported by preclinical and clinical experimental data. We detail the molecular mechanisms of resistance, present quantitative data in comparative tables, and outline the experimental protocols used to generate these findings.
Mechanisms of Acquired Resistance to this compound
Resistance to this compound is multifaceted, arising from both on-target alterations within the EGFR gene and the activation of off-target bypass signaling pathways.
On-Target Resistance: This involves genetic changes to the EGFR protein itself.
-
EGFR Secondary Mutations: The most frequently reported on-target resistance mechanisms are secondary point mutations in the EGFR kinase domain. The specific mutation that arises can depend on the original Ex20ins variant.[5]
-
C797S: As an irreversible inhibitor, this compound forms a covalent bond with the cysteine residue at position 797.[6] A mutation substituting this cysteine with a serine (C797S) prevents this covalent binding, conferring high-level resistance.[3][6][7][8] This is a common resistance mechanism for several irreversible EGFR TKIs.
-
T790M: This "gatekeeper" mutation, a well-known resistance mechanism to first- and second-generation TKIs, can also emerge after this compound treatment in the context of certain Ex20ins mutations.[5][9]
-
-
EGFR Amplification: An increase in the copy number of the EGFR gene can also drive resistance, presumably by increasing the total amount of the target protein beyond what can be effectively inhibited by the drug.[10][11]
Off-Target Resistance: This involves the activation of alternative signaling pathways that bypass the need for EGFR signaling to drive tumor cell proliferation and survival.
-
MET Amplification: Amplification of the MET proto-oncogene is a well-established bypass track that confers resistance to various EGFR TKIs, including this compound.[10][11][12]
-
MAPK/RAS Pathway Activation: Genomic alterations that activate downstream signaling, such as secondary KRAS mutations (e.g., Q61H) or the general upregulation of MAPK and RAS-related signaling, can lead to resistance by reactivating the ERK signaling pathway independent of EGFR.[1][4]
-
Other Bypass Pathways: Alterations in genes such as PIK3CA, BRAF, and NRAS have also been identified as potential mechanisms of both de novo and acquired resistance.[9][12]
Quantitative Efficacy and Cross-Resistance Data
The following tables summarize key quantitative data from clinical and preclinical studies, providing a basis for comparing this compound with other EGFR inhibitors.
Table 1: Clinical Efficacy of this compound in Platinum-Pretreated EGFR Ex20ins NSCLC
This table summarizes the pivotal clinical trial data for this compound.
| Efficacy Endpoint | Result (n=114) | 95% Confidence Interval (CI) | Citation(s) |
| Confirmed ORR (IRC) | 28% | 20% - 37% | [2][13][14][15] |
| Confirmed ORR (Investigator) | 35% | 26% - 45% | [14][15][16] |
| Median Duration of Response (DoR) | 17.5 months | 7.4 - 20.3 months | [2][9][14] |
| Median Progression-Free Survival (PFS) | 7.3 months | 5.5 - 9.2 months | [9][14][15][16] |
| Median Overall Survival (OS) | 24.0 months | 14.6 - 28.8 months | [2][14][16] |
ORR: Objective Response Rate; IRC: Independent Review Committee.
Table 2: Comparative Efficacy of this compound vs. Amivantamab
This table presents results from a matching-adjusted indirect comparison (MAIC), a statistical method used to compare treatments from different single-arm trials. Amivantamab is a bispecific antibody targeting both EGFR and MET.
| Efficacy Endpoint (Assessment) | Comparison Outcome | p-value | Citation(s) |
| Overall Survival (OS) | Similar between this compound and amivantamab | - | [17] |
| Confirmed ORR (IRC) | Numerically higher for amivantamab (OR=0.64) | 0.230 | [17] |
| Progression-Free Survival (PFS) (IRC) | Numerically favorable for this compound (HR=0.82) | 0.417 | [17] |
| Duration of Response (DoR) (Investigator) | Longer for this compound (HR=0.44) | 0.049 | [17] |
These results suggest overall similar efficacy, with distinct profiles that may inform treatment selection. The different mechanisms of action imply that cross-resistance is not absolute.[17]
Table 3: Preclinical Sensitivity of EGFR Mutations to this compound
This table highlights the therapeutic window of this compound and the profound resistance conferred by the C797S mutation, based on in vitro cell proliferation assays.
| EGFR Mutation Status | Relative IC50 vs. Classic Mutations (del19/L858R) | Fold-Resistance with C797S Mutation | Citation(s) |
| Wild-Type (WT) | Significantly higher (less sensitive) | N/A | [6] |
| Exon 20 Insertions | 3- to 51-fold higher | N/A | [6] |
| Exon 20 Insertion + C797S | N/A | >200-fold vs. Exon 20 Insertion alone | [6][7][8] |
| Classic Mutation + C797S | N/A | >200-fold vs. Classic Mutation alone | [6][7][8] |
IC50: Half-maximal inhibitory concentration. The data show that while this compound is less potent against Ex20ins than classic mutations, it maintains a therapeutic window over wild-type EGFR. The C797S mutation effectively negates the inhibitory activity of both this compound and osimertinib.[6][7]
Cross-Resistance and Sequential Therapy Implications
Understanding the specific mechanism of resistance to this compound is critical for selecting subsequent therapies.
-
This compound -> T790M: The emergence of T790M may confer sensitivity to other TKIs. For instance, preclinical data suggest that sunvozertinib, another Ex20ins inhibitor, retains good activity against cells with acquired T790M resistance to this compound.[5]
-
This compound -> C797S: The C797S mutation confers broad resistance to all currently approved irreversible EGFR TKIs, including osimertinib.[5][7] This represents a major therapeutic challenge, and patients with this resistance mechanism should be considered for clinical trials of next-generation inhibitors or non-TKI-based approaches.
-
This compound and Amivantamab: this compound has shown antitumor activity in patients who have progressed on other EGFR Ex20-specific therapies, and vice versa.[12] This suggests incomplete cross-resistance and supports the potential for sequential use of these agents. A case report also demonstrated that a combination of this compound and bevacizumab could overcome primary resistance to amivantamab.[18]
-
This compound and Poziotinib: Both this compound and poziotinib are active against EGFR Ex20ins, and both can be rendered ineffective by the C797S mutation.[7][19]
Key Experimental Protocols
The data presented in this guide are derived from a range of preclinical and clinical experimental methodologies designed to identify and validate resistance mechanisms.
In Vitro Generation of Resistant Cell Lines
-
Protocol: Murine pro-B-cell lines (e.g., Ba/F3), which are dependent on expressed kinase activity for survival, are transduced with vectors expressing specific human EGFR Ex20ins mutations. These engineered cells are then cultured in the presence of gradually escalating concentrations of this compound over an extended period. To accelerate the development of mutations, a chemical mutagen (e.g., N-ethyl-N-nitrosourea) may be added to the culture.[5]
-
Analysis: Once resistant clones are established, genomic DNA is extracted, and the EGFR gene is sequenced (e.g., via Sanger or next-generation sequencing) to identify secondary mutations.[19]
Analysis of Clinical Samples
-
Protocol: For clinical studies, paired patient samples are collected at baseline (before starting this compound) and at the time of disease progression. Samples can include tumor tissue from biopsies and/or cell-free DNA (cfDNA) from peripheral blood draws (liquid biopsy).[9][10]
-
Analysis: DNA is extracted from these samples and subjected to comprehensive genomic analysis. This typically involves next-generation sequencing (NGS) panels that target a broad range of cancer-related genes, or more extensive whole-exome or whole-genome sequencing, to identify genetic alterations associated with resistance.[10][11]
In Vivo Xenograft Models
-
Protocol: To study resistance in a more complex biological system, in vivo models are used. This can involve establishing patient-derived xenografts (PDXs) by implanting a patient's tumor tissue into immunodeficient mice, or creating xenografts from established cell lines.[1][4][9] These mice are then treated with this compound until tumors develop resistance and begin to regrow.
-
Analysis: The resistant tumors are harvested and analyzed using genomic (e.g., whole-exome sequencing) and transcriptomic (e.g., RNA-seq) methods to identify changes in gene expression and signaling pathways.[1][4]
Cell Viability and Phosphorylation Assays
-
Protocol: To quantify the potency of different TKIs against various EGFR mutations, cell proliferation or viability assays are performed. Engineered cell lines are plated and treated with a range of drug concentrations for a set period (e.g., 72 hours).[6]
-
Analysis: Cell viability is measured to calculate the IC50 value (the drug concentration that inhibits 50% of cell growth).[6] Additionally, Western blotting can be used to assess the phosphorylation status of EGFR and its downstream targets (like ERK), confirming whether a drug is effectively inhibiting the intended pathway at given concentrations.[1][6]
Conclusion
The landscape of resistance to this compound in EGFR Ex20ins NSCLC is complex, involving a diverse array of on-target and off-target molecular events. The C797S mutation emerges as a significant hurdle, conferring cross-resistance to other irreversible TKIs like osimertinib. Conversely, the emergence of a T790M mutation may create a therapeutic opportunity for other agents such as sunvozertinib. Bypass pathway activation, particularly through MET amplification and MAPK/RAS signaling, underscores the need for combination therapies.
Notably, the lack of complete cross-resistance between this compound and the EGFR/MET bispecific antibody amivantamab provides a rationale for their sequential use in clinical practice. For drug development professionals, these findings highlight the necessity of designing next-generation inhibitors that can overcome C797S-mediated resistance and developing rational combination strategies that co-target key bypass pathways. For researchers, continued investigation into the heterogeneity of resistance mechanisms through robust preclinical models and comprehensive analysis of clinical samples will be essential to stay ahead of tumor evolution and improve outcomes for patients with EGFR Ex20ins NSCLC.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Discovery of this compound, a new irreversible tyrosine kinase inhibitor indicated for the treatment of non-small-cell lung cancer harboring EGFR exon 20 insertion mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Secondary Mutations of the EGFR Gene That Confer Resistance to this compound in EGFR Exon 20 Insertion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preclinical Characterization of this compound Highlights the Putative Therapeutic Window of This Novel EGFR Inhibitor to EGFR Exon 20 Insertion Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preclinical characterization of this compound highlights the putative therapeutic window of this novel EGFR inhibitor to EGFR exon 20 insertion mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Resistance mechanisms of EGFR tyrosine kinase inhibitors, in EGFR exon 20 insertion-mutant lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pure.kaist.ac.kr [pure.kaist.ac.kr]
- 12. mdpi.com [mdpi.com]
- 13. targetedonc.com [targetedonc.com]
- 14. cancernetwork.com [cancernetwork.com]
- 15. researchgate.net [researchgate.net]
- 16. cancernetwork.com [cancernetwork.com]
- 17. Matching-adjusted indirect comparison (MAIC) of this compound versus amivantamab in patients with non–small cell lung cancer (NSCLC) with <em>EGFR</em> exon 20 insertions (ex20ins). - ASCO [asco.org]
- 18. This compound and Bevacizumab for Amivantamab-Refractory Lung Cancer With EGFR Exon 20 Insertion Mutation: A Case Report - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Poziotinib for EGFR exon 20 mutant NSCLC: clinical efficacy, resistance mechanisms and impact of insertion location on drug sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
assessing the therapeutic window of mobocertinib compared to other TKIs
A Comparative Analysis of the Therapeutic Window of Mobocertinib and Other Tyrosine Kinase Inhibitors in EGFR Exon 20 Insertion-Positive Non-Small Cell Lung Cancer
This guide provides a detailed comparison of the therapeutic window of this compound against other tyrosine kinase inhibitors (TKIs) for the treatment of non-small cell lung cancer (NSCLC) harboring epidermal growth factor receptor (EGFR) exon 20 insertion (Ex20ins) mutations. The therapeutic window, a critical concept in pharmacology, refers to the range of drug dosages that can treat disease effectively without causing unacceptable toxic effects. For researchers and drug development professionals, understanding the nuances of a TKI's therapeutic window is paramount for optimizing treatment strategies and designing next-generation therapies.
This compound (formerly TAK-788) is a first-in-class, oral, irreversible TKI designed to selectively target EGFR Ex20ins mutations.[1][2] These mutations constitute a distinct subgroup of EGFR alterations, accounting for approximately 4-12% of all EGFR-mutated NSCLC, and are historically associated with a poor prognosis and limited response to conventional EGFR TKIs.[3][4] This guide will delve into the comparative efficacy, safety, and underlying mechanisms that define the therapeutic window of this compound relative to other TKIs.
The EGFR signaling pathway is a critical regulator of cell growth and proliferation.[5] In NSCLC, specific mutations in the EGFR gene can lead to its constitutive activation, driving uncontrolled tumor growth.[6] While first- and second-generation TKIs are effective against common EGFR mutations (exon 19 deletions and L858R), they show limited activity against Ex20ins.[7][8] This is because Ex20ins mutations cause conformational changes in the ATP-binding pocket of the EGFR kinase domain that resemble the wild-type (WT) receptor's active state, making it difficult to achieve mutant-specific inhibition without dose-limiting toxicity from targeting WT EGFR.[1][9]
This compound was engineered to overcome this challenge by irreversibly binding to and inhibiting EGFR Ex20ins mutations at concentrations lower than those required to inhibit WT EGFR, thereby creating a more favorable therapeutic window.[5][10]
References
- 1. This compound: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical Characterization of this compound Highlights the Putative Therapeutic Window of This Novel EGFR Inhibitor to EGFR Exon 20 Insertion Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. news.cancerconnect.com [news.cancerconnect.com]
- 4. This compound: Mechanism of action, clinical, and translational science - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of this compound Succinate? [synapse.patsnap.com]
- 6. Targeting EGFR Exon 20 Insertion Mutations in Non-small-Cell Lung Cancer: Changes in Treatment Strategies are Coming - PMC [pmc.ncbi.nlm.nih.gov]
- 7. EGFR exon 20 insertion mutations in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficacy and safety outcomes of emerging EGFR‑TKIs for patients with non‑small cell lung cancer with EGFR exon 20 insertion mutations: A systematic review and meta‑analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. go.drugbank.com [go.drugbank.com]
comparing the safety profiles of mobocertinib and other EGFR inhibitors in preclinical models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical safety profiles of mobocertinib and other selected epidermal growth factor receptor (EGFR) inhibitors. The information is compiled from publicly available FDA pharmacology and toxicology reviews and scientific literature, offering insights into the toxicological properties of these agents in nonclinical models. This guide is intended to serve as a resource for researchers and professionals involved in the discovery and development of targeted cancer therapies.
Introduction to EGFR Inhibitors and Their Safety Considerations
EGFR tyrosine kinase inhibitors (TKIs) have revolutionized the treatment of non-small cell lung cancer (NSCLC) and other malignancies driven by EGFR mutations. While highly effective, these inhibitors are associated with a range of on-target and off-target toxicities, primarily affecting the skin, gastrointestinal (GI) tract, and heart. Understanding the preclinical safety profile of these drugs is crucial for predicting potential adverse events in humans and for the development of safer, next-generation inhibitors.
This compound is a first-in-class oral TKI designed to selectively target EGFR exon 20 insertion mutations, a patient population with historically limited treatment options. This guide compares the preclinical safety data of this compound with first-generation (gefitinib, erlotinib), second-generation (afatinib), and third-generation (osimertinib) EGFR inhibitors.
Comparative Preclinical Toxicology Summary
The following tables summarize key findings from preclinical toxicology studies of this compound and other EGFR inhibitors. Data is primarily sourced from FDA pharmacology and toxicology review documents. It is important to note that direct cross-study comparisons should be made with caution due to variations in study design, species, and dosing regimens.
Table 1: General Toxicology and Target Organs in Preclinical Models
| Drug (Generation) | Species | Duration | Key Target Organs of Toxicity | Notes |
| This compound | Rat, Dog | Up to 3 months | Gastrointestinal tract, Skin, Hematopoietic system, Liver | Toxicity profile evaluated in GLP-compliant studies.[1] |
| Osimertinib (3rd) | Rat, Dog | Not specified | Skin, Gastrointestinal tract, Eye, Heart | Toxicities were generally consistent with other approved EGFR inhibitors.[2] |
| Afatinib (2nd) | Rat, Minipig | Not specified | Gastrointestinal tract, Skin, Kidney | Skin and renal toxicities were consistent with other EGFR inhibitors. |
| Erlotinib (1st) | Not specified | Not specified | Skin, Gastrointestinal tract | Diarrhea and skin rash are the primary dose-limiting toxicities.[3] |
| Gefitinib (1st) | Not specified | Not specified | Skin, Gastrointestinal tract, Eye | Diarrhea and skin reactions are the most common adverse events.[4][5] |
Table 2: Preclinical Cardiovascular Safety Findings
| Drug | In Vitro hERG Assay | In Vivo Cardiovascular Assessment (Species) | Key Findings |
| This compound | IC50 > 5 µM | Dog | No QT prolongation observed in vivo. Low potential for QT prolongation suggested by hERG data.[1] |
| Osimertinib | Not specified | Dog, Guinea Pig | Equivocal findings of decreased contractility.[2] |
| Afatinib | IC50 = 2.4 µM | Minipig, Rat, Pig | No strong potential for QT prolongation at clinical exposures. A decrease in left ventricular function was noted in a study in domestic pigs. |
| Erlotinib | IC20 = 3 µM | Dog | No observed effects on cardiac conduction times at doses up to 100 mg/kg.[6] |
| Gefitinib | Not specified | Dog | Potential to inhibit cardiac repolarization and cause bradycardia at high doses.[7] |
Table 3: Preclinical Genotoxicity and Reproductive Toxicity Summary
| Drug | Genotoxicity Potential | Key Reproductive Toxicity Findings (Species) |
| This compound | Not specified in available documents | Embryo-fetal toxicity is a potential risk. |
| Osimertinib | Negative in in vitro and in vivo assays | Increased post-implantation loss and early embryonic death at exposures ~1.5x human Cmax (rat). Equivocal teratogenicity at lower doses.[2] |
| Afatinib | Not genotoxic (weight of evidence) | Decreased ovarian weights (rat). Treatment-related effects on fetal weight. |
| Erlotinib | Not specified in available documents | May cause fetal harm.[8] |
| Gefitinib | Not genotoxic | Crosses the placenta and is excreted in milk (rat). Reduced fetal weights at maternally toxic doses (rabbit).[7] |
Experimental Protocols
Detailed experimental protocols for preclinical toxicology studies are often proprietary. However, the general methodologies employed for assessing the safety of EGFR inhibitors are outlined below.
General Repeat-Dose Toxicity Studies
These studies are conducted in at least two species (one rodent, one non-rodent) to identify target organs of toxicity and to determine a no-observed-adverse-effect level (NOAEL).
-
Animals: Sprague-Dawley rats and Beagle dogs are commonly used.
-
Administration: The drug is typically administered orally once daily for durations ranging from 28 days to 3 months.
-
Parameters Monitored: Clinical signs, body weight, food consumption, ophthalmology, electrocardiography (ECG), clinical pathology (hematology, clinical chemistry, urinalysis), gross pathology at necropsy, organ weights, and histopathology of a comprehensive list of tissues.
Safety Pharmacology Studies
These studies are designed to investigate the potential undesirable pharmacodynamic effects of a substance on physiological functions in relation to exposure in the therapeutic range and above.
-
Core Battery: Typically includes assessment of the central nervous system (e.g., functional observational battery in rats), cardiovascular system (e.g., telemetry in dogs or monkeys), and respiratory system (e.g., whole-body plethysmography in rats).
-
hERG Assay: An in vitro assay using mammalian cells expressing the hERG potassium channel to assess the potential for QT interval prolongation.
Genetic Toxicology
A battery of tests is conducted to assess the potential for a drug to cause genetic damage.
-
Bacterial Reverse Mutation Assay (Ames Test): To detect point mutations.
-
In Vitro Chromosomal Aberration Assay: In mammalian cells (e.g., human peripheral blood lymphocytes).
-
In Vivo Micronucleus Test: In rodents to detect chromosomal damage in bone marrow cells.
Reproductive and Developmental Toxicology
These studies evaluate the potential effects of a drug on fertility, embryonic and fetal development, and pre- and postnatal development.
-
Fertility and Early Embryonic Development: Typically conducted in rats.
-
Embryo-Fetal Development: Conducted in two species (usually rat and rabbit).
-
Pre- and Postnatal Development: Conducted in rats.
Visualizations
EGFR Signaling Pathway and Inhibition
The diagram below illustrates the simplified EGFR signaling pathway and the points of inhibition by EGFR TKIs. EGFR activation leads to the stimulation of downstream pathways such as RAS/MAPK and PI3K/AKT, promoting cell proliferation and survival. EGFR inhibitors block the tyrosine kinase activity of the receptor, thereby inhibiting these downstream signals.
Caption: Simplified EGFR signaling pathway and TKI inhibition.
Experimental Workflow for Preclinical In Vivo Toxicity Study
The following diagram outlines a typical workflow for a repeat-dose toxicity study in a non-rodent species, such as a Beagle dog.
Caption: Workflow of a preclinical in vivo toxicity study.
Discussion and Conclusion
The preclinical safety profiles of this compound and other EGFR inhibitors share common features, particularly on-target toxicities related to the inhibition of wild-type EGFR in tissues such as the skin and GI tract. However, there are also notable differences that may be attributed to their distinct chemical structures, selectivity profiles, and mechanisms of action (reversible vs. irreversible inhibition).
-
Dermatological and Gastrointestinal Toxicity: These are class-wide effects observed for all EGFR inhibitors, stemming from the crucial role of EGFR in the proliferation and differentiation of epithelial cells in the skin and gut. The severity of these toxicities can vary between agents.
-
Cardiotoxicity: While a concern for many TKIs, the preclinical data suggest varying degrees of risk among EGFR inhibitors. This compound showed a low potential for QT prolongation in preclinical models.[1] In contrast, some other EGFR inhibitors have shown signals for effects on cardiac contractility or repolarization.[2][7] It is important to note that preclinical findings do not always perfectly predict clinical outcomes, as was the case with this compound where QT prolongation was observed in patients despite a reassuring preclinical profile.[1]
-
Selectivity: The therapeutic index of an EGFR inhibitor is largely determined by its selectivity for the mutant EGFR over wild-type EGFR. Third-generation inhibitors like osimertinib are designed for high selectivity against EGFR T790M and sensitizing mutations while sparing wild-type EGFR, which generally translates to a more favorable safety profile regarding on-target, wild-type EGFR-mediated toxicities. This compound was specifically designed to target EGFR exon 20 insertion mutations.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Pharmacogenomic and Pharmacokinetic Determinants of Erlotinib Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. FDA drug approval summary: gefitinib (ZD1839) (Iressa) tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Erlotinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Mobocertinib: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of mobocertinib, a cytotoxic agent. Adherence to these procedures is critical to ensure the safety of laboratory personnel, the public, and the environment.[1][2] this compound and any materials that have come into contact with it must be treated as hazardous cytotoxic waste.[1]
Immediate Safety and Handling Precautions
All personnel handling this compound or its waste must be trained in the proper procedures for cytotoxic agents.[1][3] The principle of "as low as reasonably achievable" (ALARA) should be applied to minimize exposure.[2]
Personal Protective Equipment (PPE): Appropriate PPE is mandatory when handling this compound waste. This includes:
-
Gloves: Two pairs of chemotherapy-grade gloves.[4]
-
Gown: A disposable, impermeable, long-sleeved gown.[5]
-
Eye and Face Protection: Safety goggles or a face shield.[5][6]
-
Respiratory Protection: A suitable respirator may be necessary if there is a risk of aerosol formation.[7]
Segregation and Collection of this compound Waste
Proper segregation is the first critical step in the waste management process.[1] All items contaminated with this compound must be segregated from other waste streams at the point of generation.
Waste Streams:
-
Sharps Waste: Needles, syringes, and other sharp objects contaminated with this compound must be placed directly into a designated, puncture-proof, and clearly labeled cytotoxic sharps container.[1][5]
-
Solid Waste: Contaminated items such as vials, gloves, gowns, bench paper, and other lab materials should be disposed of in a dedicated, leak-proof container lined with a cytotoxic waste bag (typically yellow or purple, check local regulations).[1][5]
-
Liquid Waste: Unused or residual this compound solutions should not be disposed of down the drain.[3][8] They should be collected in a sealed, leak-proof, and clearly labeled hazardous waste container. For larger volumes, consult your institution's environmental health and safety (EHS) office.
Step-by-Step Disposal Protocol
This protocol outlines the standard procedure for disposing of this compound waste in a laboratory setting.
-
Prepare for Disposal: Don the appropriate PPE before handling any waste materials.[5]
-
Segregate at Source: Immediately place any item that has come into contact with this compound into the correct, clearly labeled cytotoxic waste container.[1]
-
Contain Sharps: Place all contaminated sharps into a designated cytotoxic sharps container. Do not overfill these containers.[5]
-
Package Solid Waste: Place non-sharp contaminated items (e.g., gloves, vials, bench pads) into a leak-proof container lined with a designated cytotoxic waste bag.[4][5]
-
Manage Liquid Waste: Collect liquid this compound waste in a dedicated, sealed hazardous chemical waste container. Do not mix with other chemical waste unless approved by your EHS office.
-
Seal Containers: Once waste containers are full (typically three-quarters), securely seal them to prevent leaks or spills.[1]
-
Wipe and Decontaminate: Wipe the exterior of the sealed waste containers with an appropriate deactivating agent to remove any surface contamination.[4]
-
Labeling: Ensure all containers are clearly labeled with "Cytotoxic Waste" or "Hazardous Waste" and include information about the contents as required by your institution and local regulations.[1]
-
Storage: Store sealed waste containers in a designated, secure area away from general lab traffic pending collection by a licensed hazardous waste disposal company.[9]
-
Hand Hygiene: After removing PPE, wash hands thoroughly with soap and water.[9]
Regulatory and Disposal Methods
The disposal of cytotoxic and hazardous pharmaceutical waste is highly regulated.[3] The primary goal is to destroy the active pharmaceutical ingredient and prevent environmental contamination.
| Parameter | Guideline/Regulation | Notes |
| Primary Disposal Method | High-temperature incineration.[1][10] | Recommended for cytotoxic drugs to ensure complete destruction. The incinerator should be equipped with an afterburner and scrubber.[6] |
| Alternative Methods | Chemical neutralization or inertization.[1][10] | May be used for some agents where incineration is not available, but requires validation. Landfilling is generally not recommended unless the waste has been inertized.[11] |
| Prohibited Actions | Flushing down drains or sewers.[3][8] | The U.S. EPA's Subpart P rule explicitly prohibits the sewering of hazardous waste pharmaceuticals.[3][8] |
| Regulatory Bodies | U.S. Environmental Protection Agency (EPA), Occupational Safety and Health Administration (OSHA), and state/local authorities.[3] | Always consult and adhere to federal, state, and local regulations for hazardous waste disposal.[12] |
Spill Management
In the event of a this compound spill, immediate action is required to contain the area and prevent exposure.
-
Alert Personnel: Immediately alert others in the area.
-
Secure the Area: Restrict access to the spill area.
-
Don PPE: Use a full set of PPE as described above.
-
Contain the Spill: Use a chemotherapy spill kit to absorb liquids and contain powders. Work from the outside of the spill inward.[5]
-
Clean the Area: Once the gross contamination is removed, decontaminate the area according to your institution's established procedures.
-
Dispose of Spill Debris: All materials used for cleanup must be disposed of as cytotoxic waste.[5]
-
Report the Incident: Document and report the spill to your institution's EHS office.[5]
Visual Workflow for this compound Disposal
The following diagram illustrates the decision-making process and workflow for the proper management and disposal of this compound waste in a research environment.
Caption: Workflow for the segregation and disposal of this compound waste.
References
- 1. danielshealth.ca [danielshealth.ca]
- 2. worksafe.qld.gov.au [worksafe.qld.gov.au]
- 3. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 4. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. edu.cdhb.health.nz [edu.cdhb.health.nz]
- 6. cleanchemlab.com [cleanchemlab.com]
- 7. medkoo.com [medkoo.com]
- 8. mcfenvironmental.com [mcfenvironmental.com]
- 9. Cytotoxic Drugs and Related Waste: A Risk Management Guide for South Australian Health Services 2015 | SA Health [sahealth.sa.gov.au]
- 10. services.gov.krd [services.gov.krd]
- 11. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 12. file.medchemexpress.com [file.medchemexpress.com]
Personal protective equipment for handling Mobocertinib
Essential Safety and Handling Guide for Mobocertinib
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It offers procedural, step-by-step guidance for safe operational and disposal practices. Note that in October 2023, the manufacturer announced the voluntary withdrawal of this compound from the U.S. market.[1][2]
Occupational Exposure Limit
Proper containment and personal protective equipment are essential to minimize exposure. The manufacturer has established an internal occupational exposure limit (OEL) for this compound.
| Compound | Occupational Exposure Limit (OEL) | Source |
| This compound (TAK-788) | 12 µg/m³ (Takeda internal value) | Takeda SDS[3] |
Personal Protective Equipment (PPE)
Given that this compound is a hazardous drug, a comprehensive PPE strategy is required to prevent exposure through skin contact, inhalation, or ingestion.[3][4][5] The specific PPE should be based on your institution's risk assessment and safety plan.[6]
Required PPE for Handling this compound:
-
Gloves : Use appropriate, chemical-resistant gloves (meeting standard BS EN 374:2003 or ASTM D6978).[7][8][9] Always inspect gloves before use.[7][8] For many activities involving hazardous drugs, wearing two pairs of chemotherapy-rated gloves is required.[6] Change gloves immediately if they become damaged or contaminated.[10]
-
Gowns : Wear a disposable, impervious gown demonstrated to be resistant to hazardous drugs.[6][10] Gowns should be long-sleeved with knit cuffs.[10]
-
Eye and Face Protection : Wear tightly fitting safety goggles with side shields or a face shield whenever there is a risk of splashing or aerosol generation.[8][10][11]
-
Respiratory Protection : If a risk assessment indicates it is necessary, or when handling the powder outside of a containment device, use a suitable respirator (e.g., a NIOSH-approved N95 respirator).[7][10]
Operational Plans: Handling and Storage
Safe handling of this compound requires a combination of engineering controls and stringent work practices to minimize exposure.
Engineering Controls:
-
Ventilation : Handle this compound in a well-ventilated area.[7] Good general ventilation should be used, with rates matched to conditions.[3]
-
Containment : Whenever possible, use this compound within a chemical fume hood, biosafety cabinet, or other designated containment system, especially when manipulating the powder or creating solutions.[6][7] This is crucial to avoid the formation and inhalation of dust and aerosols.[7][11]
-
Safety Stations : Ensure the laboratory is equipped with accessible safety showers and eye wash stations.[7][11]
Safe Handling Practices:
-
Read Safety Precautions : Obtain and read all special instructions and the Safety Data Sheet (SDS) before use. Do not handle the substance until all safety precautions have been understood.[3]
-
Avoid Contact : Prevent contact with eyes, skin, and clothing.[7]
-
Oral Administration : this compound capsules should be swallowed whole and not opened, chewed, or dissolved.[12]
-
Personal Hygiene : Wash hands thoroughly with soap and water after handling.[3][7] Do not eat, drink, or smoke in areas where this compound is handled or stored.[3]
-
Restricted Access : Pregnant or breastfeeding women must not handle this product.[3]
Storage Conditions:
-
Container : Store in a tightly closed container, locked up.[3][11]
-
Temperature : Recommended storage is at 4°C, sealed and away from moisture.[11] For solutions in solvent, store at -80°C for up to 6 months or -20°C for up to 1 month.[11]
-
Environment : Store in a cool, well-ventilated place away from direct sunlight and sources of ignition.[11]
-
Incompatibilities : Keep away from strong acids/alkalis and strong oxidizing/reducing agents.[7][11]
Emergency and Disposal Plans
Spill Management Workflow
Immediate and correct response to a spill is critical to prevent exposure and environmental contamination. Do not take action without suitable protective clothing.[7]
Caption: Workflow for managing a this compound spill.
Spill Cleanup Steps:
-
Evacuate unnecessary personnel to a safe area.[7]
-
For Small Spills : Gently sweep or vacuum up the spillage and collect it in a suitable, sealed container for disposal.[3]
-
For Large Spills : Shovel the material into a waste container.[3]
-
After the product has been recovered, flush the area with water.[3]
-
Never return spilled material to the original containers for re-use.[3]
-
Prevent discharge into drains, water courses, or onto the ground.[3]
Disposal Plan
All this compound waste, including expired material and contaminated packaging/PPE, must be treated as hazardous waste.
-
Collection : Transfer waste material to a suitable, labeled container.[7]
-
Disposal Vendor : Arrange for collection by a specialized, licensed hazardous material disposal company.[7][8]
-
Compliance : Ensure that all federal, state, and local regulations for hazardous waste disposal are strictly followed.[8]
Emergency First Aid Procedures
In case of exposure, immediate medical attention is required. Show the Safety Data Sheet (SDS) to the attending physician.[3][7]
-
Inhalation : If dust is inhaled, move the person to fresh air.[3] If breathing is difficult, provide oxygen. If breathing stops, give artificial respiration. Consult a doctor.[7]
-
Skin Contact : Immediately remove contaminated clothing.[7] Wash the affected skin with copious amounts of soap and water for at least 15 minutes.[7] Get medical attention if irritation develops or persists.[3]
-
Eye Contact : Do not rub the eyes.[3] Immediately flush eyes with large amounts of water for at least 15 minutes, separating eyelids with fingers to ensure adequate flushing.[11] Consult a doctor.[7][8]
-
Ingestion : Rinse the mouth with water.[3][8] Do NOT induce vomiting.[11] Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[8]
References
- 1. onclive.com [onclive.com]
- 2. Lung cancer in nonsmokers: Removal of drug may impact care [medicalnewstoday.com]
- 3. oncologymedinfo.com [oncologymedinfo.com]
- 4. Personal protective equipment for antineoplastic safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PPE for Health Care Workers Who Work with Hazardous Drugs | NIOSH | CDC [cdc.gov]
- 6. pogo.ca [pogo.ca]
- 7. medkoo.com [medkoo.com]
- 8. cleanchemlab.com [cleanchemlab.com]
- 9. gerpac.eu [gerpac.eu]
- 10. halyardhealth.com [halyardhealth.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. swagcanceralliance.nhs.uk [swagcanceralliance.nhs.uk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
